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Isobutyl isothiocyanate

Cat. No.: B1265438
CAS No.: 591-82-2
M. Wt: 115.2 g/mol
InChI Key: NSDDRJXKROCWRZ-UHFFFAOYSA-N
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Description

Origin and Natural Occurrence of Isothiocyanates in Brassicaceae Plants

Isothiocyanates are predominantly found in plants belonging to the Brassicaceae family, which includes a wide array of common vegetables such as broccoli, cabbage, kale, and mustard greens. waocp.orgnih.gov These compounds are not present in their active form within the intact plant tissue but are instead stored as stable precursors. nih.gov

The precursors to isothiocyanates are sulfur-containing compounds known as glucosinolates. nih.govnih.gov Over 120 different glucosinolates have been identified. nih.gov When the plant tissue is damaged, for instance by chewing, cutting, or pest attack, an enzyme called myrosinase is released. nih.govmdpi.com Myrosinase, which is physically separated from glucosinolates in the intact plant, catalyzes the hydrolysis of glucosinolates. nih.govnih.gov This enzymatic reaction cleaves the glucose molecule, leading to the formation of an unstable intermediate that then rearranges to form various products, including isothiocyanates. mdpi.comcambridge.org The specific type of isothiocyanate formed is dependent on the structure of the original glucosinolate's side chain. mdpi.com The corresponding glucosinolate precursor for isobutyl isothiocyanate is isobutyl glucosinolate. nih.gov

This compound has been identified in the essential oils of several plant species. In a study of Capparis cartilaginea, this compound was found in the leaves, with one analysis reporting a concentration of 3.26%. researchgate.netjaper.in Another investigation into Capparis cartilaginea found this compound exclusively in the fruits, with concentrations of 6.7% in unripe fruits and 9.2% in ripe fruits. researchgate.netmdpi.com

Research on Moringa oleifera has also detected this compound. researchgate.net Specifically, studies on Moringa peregrina, a related species, have shown this compound to be a major volatile component. In the stem oil of M. peregrina, it was found at a concentration of 92.9%, and in the seed coat, it was present at 51.5%. nih.govsemanticscholar.org The leaf and seed kernel oil of M. peregrina also contained high levels of this compound, at 88.5% and 94.0% respectively. sid.ir

Mustard seed oil is another source where this compound has been detected, although often as a minor component. gjournals.org

Significance of Isothiocyanates in Biological and Chemical Research

Isothiocyanates are a focal point of significant research due to their wide range of biological activities. researchgate.netfoodandnutritionjournal.org Scientific investigations have explored their potential roles in various cellular processes. researchgate.netnih.gov The reactivity of the isothiocyanate group allows these compounds to interact with various biological molecules, which is a key aspect of their scientific interest. waocp.orgfoodandnutritionjournal.org In the field of chemistry, isothiocyanates are recognized as versatile synthons, serving as starting materials for a variety of chemical transformations. chemrxiv.org

Research Trajectory of this compound within the Isothiocyanate Class

The research on isothiocyanates as a class is extensive. A chemoinformatic analysis identified 154 different isothiocyanates. nih.gov Much of the research has concentrated on specific isothiocyanates like sulforaphane (B1684495) from broccoli and allyl isothiocyanate from mustard. mdpi.comresearchgate.net The research on this compound is more specific, often as part of broader phytochemical analyses of essential oils from plants like Capparis and Moringa species. researchgate.netnih.govsid.ir Studies have focused on its identification and quantification in these natural sources. researchgate.netresearchgate.netnih.gov Further research has also explored the synthesis of this compound and its derivatives for various scientific investigations. researchgate.netnih.gov

Interactive Data Table: Occurrence of this compound

Plant SpeciesPart of PlantConcentration (%)
Capparis cartilagineaLeaves3.26 researchgate.netjaper.in
Capparis cartilagineaUnripe Fruits6.7 mdpi.com
Capparis cartilagineaRipe Fruits9.2 researchgate.netmdpi.com
Moringa peregrinaStem92.9 nih.govsemanticscholar.org
Moringa peregrinaSeed Coat51.5 nih.govsemanticscholar.org
Moringa peregrinaLeaf88.5 sid.ir
Moringa peregrinaSeed Kernel94.0 sid.ir
Mustard Seed OilSeed0.03 gjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NS B1265438 Isobutyl isothiocyanate CAS No. 591-82-2

Properties

IUPAC Name

1-isothiocyanato-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-5(2)3-6-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDDRJXKROCWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207846
Record name Isobutyl isothiocyanate
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Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Green pungent aroma
Record name Isobutyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name Isobutyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.935-0.945
Record name Isobutyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

591-82-2
Record name Isobutyl isothiocyanate
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Record name Isobutyl isothiocyanate
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Record name Isobutyl isothiocyanate
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Record name 2-methylpropyl isothiocyanate
Source European Chemicals Agency (ECHA)
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Record name ISOBUTYL ISOTHIOCYANATE
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Record name Isobutyl isothiocyanate
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Advanced Synthetic Methodologies for Isobutyl Isothiocyanate and Derivatives

Historical Overview of Isothiocyanate Synthesis

The synthesis of isothiocyanates has been a significant focus for researchers for almost 100 years. chemrxiv.org A cornerstone of traditional isothiocyanate synthesis is the reaction of primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. chemrxiv.orgnbinno.com One of the earliest and most well-known methods involves the use of thiophosgene (B130339), a highly toxic reagent, which has prompted the development of safer alternatives. nbinno.comnih.gov

Historically, a variety of desulfurizing agents have been employed for the decomposition of dithiocarbamate salts. These include heavy metal salts like lead nitrate, as well as reagents such as ethyl chloroformate, tosyl chloride, and triphosgene. chemrxiv.orgwikipedia.org These early methods, while effective, often suffered from drawbacks such as the use of hazardous materials, harsh reaction conditions, and the generation of significant waste. researchgate.net The reliance on toxic reagents like thiophosgene and its analogs, in particular, has been a major impetus for the innovation of new synthetic routes. beilstein-journals.org

Modern Approaches in Isothiocyanate Synthesis

Contemporary research in isothiocyanate synthesis is geared towards improving efficiency, safety, and environmental friendliness. Modern synthetic methods are often categorized based on the starting materials. chemrxiv.orgrsc.orgaithor.com These classifications include Type A reactions, which start from primary amines; Type B reactions, originating from other nitrogen-containing functional groups; and Type C reactions, which utilize non-nitrogen functional groups and C-H bonds as precursors. chemrxiv.orgrsc.orgaithor.com

The most prevalent and well-developed approach to isothiocyanate synthesis continues to be from primary amines, owing to their wide availability and structural diversity. chemrxiv.org This method predominantly involves the formation of a dithiocarbamate salt by reacting the primary amine with carbon disulfide in the presence of a base, followed by decomposition of this salt with a desulfurizing reagent. chemrxiv.org

Significant progress has been made in discovering and utilizing a wide array of desulfurizing agents that are more efficient and less toxic than their historical counterparts. chemrxiv.org Some of the modern reagents used for this purpose are summarized in the table below.

Desulfurizing AgentKey Features
Hydrogen Peroxide An effective reagent for the synthesis of non-chiral isothiocyanates and diisothiocyanates. nih.gov
Sodium Persulfate A green and practical option, particularly effective for synthesizing chiral isothiocyanates in water. nih.govrsc.org
Di-tert-butyl dicarbonate (B1257347) (Boc2O) A suitable agent for desulfurization where the byproducts are volatile, simplifying work-up. cbijournal.com
Cyanuric chloride Used in a one-pot process under aqueous conditions for a broad range of isothiocyanates. beilstein-journals.org
Iron(III) chloride Employed in an aqueous medium for the desulfurization of dithiocarbamate salts generated in situ. chemrxiv.org
Elemental Sulfur Used in some modern methods, offering a readily available and economical option. nih.gov

The choice of the desulfurizing agent often depends on the specific substrate and the desired reaction conditions, with a growing emphasis on reagents that are cost-effective and environmentally benign. researchgate.net

To expand the scope of isothiocyanate synthesis beyond primary amines, researchers have developed methods that utilize other nitrogen-containing functional groups. These Type B reactions offer advantages such as tolerance for electrophilic functional groups and high chemoselectivity. rsc.org Starting materials for these syntheses include azides, nitrile oxides, chloroximes, and isocyanides. chemrxiv.orgrsc.org

A notable example is the tandem Staudinger/aza-Wittig reaction, which is particularly useful for the synthesis of chiral isothiocyanates. nih.gov This method allows for the preparation of racemization-free isothiocyanates from various amino acids. rsc.org Another approach involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a thiourea (B124793) compound, which generates an unstable intermediate that rearranges to form the desired isothiocyanate and urea. beilstein-journals.org The synthesis of isothiocyanates from hydroximoyl chlorides is also an efficient method for producing both alkyl and aryl isothiocyanates with nearly quantitative yields. nih.gov Furthermore, the sulfurization of isocyanides using elemental sulfur, often catalyzed by a base, provides a direct route to isothiocyanates. mdpi.com

A more recent and challenging frontier in isothiocyanate synthesis involves the formation of the isothiocyanate group from non-nitrogenous precursors, such as alkenes and C-H bonds. chemrxiv.orgrsc.org These Type C reactions have seen a notable increase in interest, as they offer novel pathways to isothiocyanates. rsc.org A significant challenge in these reactions is controlling the selectivity between the formation of isothiocyanates and the isomeric thiocyanates. chemrxiv.org

Recent advancements have enabled the one-step synthesis of isothiocyanates from olefins. chemrxiv.org For instance, a zinc iodide-catalyzed addition of ammonium (B1175870) thiocyanate (B1210189) to olefins has been developed to selectively produce isothiocyanates. organic-chemistry.org The reaction of alkenes with benzeneselenenyl thiocyanate has also been studied, where the product distribution between thiocyanates and isothiocyanates depends on the substitution pattern of the alkene. researchgate.net

Direct C-H isothiocyanation represents another innovative approach, although its substrate scope is currently somewhat limited, primarily to benzylic compounds. chemrxiv.org An electrochemical method for benzylic isothiocyanation has been reported, which offers high chemo- and site-selectivity under oxidant-free conditions. organic-chemistry.org Additionally, a photoinduced benzylic C-H thiocyanation has been described, which can be followed by a one-pot derivatization to the corresponding isothiocyanate. bohrium.com

One-pot synthesis strategies have gained significant traction in modern organic chemistry due to their efficiency, reduced waste, and operational simplicity. Several one-pot methods for the synthesis of isothiocyanates have been developed, primarily starting from amines. researchgate.net These procedures typically involve the in situ generation of the dithiocarbamate salt followed by its immediate conversion to the isothiocyanate without the need for isolating the intermediate. beilstein-journals.org

For example, a one-pot protocol has been established for preparing a wide range of alkyl and aryl isothiocyanates from their corresponding primary amines under aqueous conditions using cyanuric chloride as the desulfurizing agent. beilstein-journals.org Another green and efficient one-pot procedure utilizes sodium persulfate for the desulfurization step in water. rsc.org The use of carbon tetrabromide as a mediator in a one-pot synthesis from amines has also been reported. researchgate.net These one-pot methods are often scalable and can be more economical than traditional multi-step procedures. beilstein-journals.org

The principles of green chemistry are increasingly influencing the design of synthetic routes for isothiocyanates. These approaches aim to minimize environmental impact by using less hazardous reagents, employing renewable resources, and improving energy efficiency. digitellinc.com

A key focus has been the replacement of toxic reagents like thiophosgene and volatile organic solvents. tandfonline.com The use of water as a solvent is a prominent feature of several green synthetic methods for isothiocyanates. beilstein-journals.orgrsc.org For instance, the sodium persulfate-mediated synthesis of isothiocyanates from primary amines is effectively carried out in water. rsc.org

Microwave-assisted synthesis has also emerged as a green technique, often leading to significantly reduced reaction times and increased yields. tandfonline.com A microwave-assisted protocol for the preparation of isothiocyanates from isocyanides using Lawesson's reagent in the presence of an amine base has been developed. tandfonline.com

The use of elemental sulfur, an abundant byproduct of the petroleum industry, as a sulfur source is another sustainable approach. digitellinc.com Amine-catalyzed sulfurization of isocyanides with elemental sulfur provides a greener route to isothiocyanates by avoiding more toxic sulfur-transfer reagents. digitellinc.comdigitellinc.com Additionally, methods that utilize low-cost and readily available reagents like sodium hydroxide (B78521) as both a base and a desulfurizing agent contribute to the development of more sustainable synthetic protocols. tandfonline.com

Green Chemistry ApproachDescription
Aqueous Synthesis Utilizes water as the solvent, reducing the need for volatile organic compounds. beilstein-journals.orgrsc.org
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. tandfonline.com
Use of Elemental Sulfur Employs an abundant and less hazardous sulfur source. digitellinc.comdigitellinc.com
Catalytic Methods Utilizes catalysts to improve reaction efficiency and reduce waste. mdpi.com
Use of Benign Reagents Replaces toxic reagents like thiophosgene with safer alternatives such as sodium persulfate or sodium hydroxide. rsc.orgtandfonline.com

Specific Synthetic Routes Applicable to Isobutyl Isothiocyanate

The synthesis of this compound, like many other alkyl isothiocyanates, is predominantly achieved through methodologies that involve the formation and subsequent decomposition of dithiocarbamate intermediates. These routes are favored for their versatility and efficiency.

A prevalent and effective strategy is a "one-pot," two-step procedure that begins with a primary amine. mdpi.com In the context of this compound, the synthesis would commence with isobutylamine. This primary amine reacts with carbon disulfide in the presence of an organic base, such as triethylamine (B128534) (Et3N) or N-methylmorpholine (NMM), to form an intermediate dithiocarbamate salt. mdpi.comorganic-chemistry.org This intermediate is typically not isolated but is treated directly with a desulfurizing agent to yield the final isothiocyanate product. nih.gov

One of the advanced desulfurization reagents employed for this transformation is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−). mdpi.com This reagent has been successfully used in the synthesis of a range of isothiocyanates, including analogs of amino acids. For instance, the isothiocyanate analog of L-leucine, which features an isobutyl group, was synthesized with a satisfactory yield using this method. mdpi.comnih.gov The reaction is often facilitated by microwave irradiation to reduce reaction times and improve efficiency, although it can also be performed under conventional heating. mdpi.com

Research has demonstrated the synthesis of various amino acid-derived isothiocyanates using the DMT/NMM/TsO− reagent, highlighting the method's applicability to structurally similar compounds like this compound. The yields are influenced by factors such as steric hindrance from the alkyl group of the parent amino acid. mdpi.comnih.gov

Table 1: Synthesis of Amino Acid-Derived Isothiocyanate Analogs Using DMT/NMM/TsO−

Starting Material (Amino Acid Ester Hydrochloride) R-Group of Isothiocyanate Yield (%)
L-Valine Methyl Ester (8e) Isopropyl 63%
L-Leucine Methyl Ester (8f) Isobutyl 55%
L-Isoleucine Methyl Ester (8g) sec-Butyl 41%
L-Phenylalanine Methyl Ester (8h) Benzyl (B1604629) 30%
L-Alanine Benzyl Ester (8c) Methyl (from Alanine) 38%
L-Alanine tert-Butyl Ester (8d) Methyl (from Alanine) 35%

Data sourced from research on the synthesis of isothiocyanate derivatives of amino acids, where the isothiocyanate of L-leucine methyl ester serves as a direct structural analog for the synthesis of this compound from isobutylamine. mdpi.comnih.gov

The synthesis of derivatives can also be accomplished starting from related precursors. For example, processes have been developed for the production of N-ethoxycarbonyl-N'-isobutyl thiourea. This involves the reaction of ethoxycarbonyl isothiocyanate with isobutylamine. google.com This demonstrates how isothiocyanate chemistry can be extended to create a variety of derivatives.

Molecular Mechanisms of Biological Activity

Modulation of Cellular Signaling Pathways

IBITC's influence on cellular function is largely attributed to its ability to interact with and modify the activity of critical signaling proteins and transcription factors. This modulation can lead to a cascade of downstream effects, altering gene expression and cellular responses.

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a primary target of isothiocyanates (ITCs), including IBITC. foodandnutritionjournal.org Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov ITCs, acting as electrophiles, can react with cysteine residues on Keap1. rjpharmacognosy.ir This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. nih.govrjpharmacognosy.ir

Once in the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. foodandnutritionjournal.org This binding initiates the transcription of a suite of cytoprotective genes, including phase II detoxification enzymes and antioxidant proteins. foodandnutritionjournal.orgnih.gov The activation of the Nrf2 pathway is a crucial mechanism by which ITCs protect cells from oxidative stress and damage. foodandnutritionjournal.orgmdpi.com For instance, sulforaphane (B1684495), a well-studied ITC, is a potent inducer of Nrf2 nuclear accumulation. acs.org

Table 1: Research Findings on Nrf2 Pathway Activation by Isothiocyanates

Isothiocyanate(s) Experimental Model Key Findings Reference(s)
General IsothiocyanatesNot specifiedActivate Nrf2-dependent pathway, crucial for regulating phase II antioxidants and detoxifying enzymes. foodandnutritionjournal.org
SulforaphaneCaco-2 cellsPotent inducer of Nrf2 nuclear accumulation. acs.org
Phenethyl isothiocyanateIn vitro and in vivo studiesActivates Nrf2, leading to cytoprotective effects. mdpi.comnih.gov
General IsothiocyanatesNot specifiedInduce phase II enzymes at the transcriptional level via ARE. foodandnutritionjournal.org

The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov ITCs have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines. researchgate.net One of the mechanisms by which ITCs inhibit NF-κB is through the activation of the Nrf2 pathway. researchgate.net The antioxidant effects of Nrf2 activation can suppress the oxidative stress that often triggers NF-κB activation. researchgate.net Additionally, some ITCs can prevent the degradation of IκB-α, the inhibitory protein of NF-κB, thereby preventing NF-κB's translocation to the nucleus and subsequent gene transcription. researchgate.net For example, benzyl (B1604629) isothiocyanate has been shown to inhibit histone deacetylase, which in turn leads to the suppression of the NF-κB pathway in human pancreatic carcinoma cells. thegoodscentscompany.com

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are critical in regulating a wide range of cellular processes. nih.govnih.gov Various ITCs have been found to modulate these pathways. For instance, the synthetic isothiocyanate E-4IB has been shown to activate ERK1/2, JNK, and p38 signaling pathways, which are linked to cell cycle delay and apoptosis in leukemia cells. nih.gov In human liver cancer cells, 4-methylthiobutyl isothiocyanate (MTBITC) was found to induce DNA damage and modulate telomerase through the MAPK pathway. nih.gov Specifically, JNK activation was linked to a transient increase in hTERT mRNA, while activated ERK1/2 and p38 were responsible for telomerase suppression and apoptosis. nih.gov Similarly, benzyl isothiocyanate (BITC) has been shown to activate JNK and p38 MAPK, which are involved in apoptosis induction in Jurkat cells. researchgate.net

Table 2: Research Findings on MAPK Pathway Modulation by Isothiocyanates

Isothiocyanate Experimental Model Key Findings Reference(s)
E-4IB (synthetic)HL60 leukemia cellsActivation of ERK1/2, JNK, and p38 pathways, leading to delayed cell cycle and apoptosis. nih.gov
4-methylthiobutyl isothiocyanate (MTBITC)Human liver cancer cellsJNK activation transiently increased hTERT mRNA, while ERK1/2 and p38 activation led to telomerase suppression and apoptosis. nih.gov
Benzyl isothiocyanate (BITC)Jurkat T-cell leukemia cellsActivated JNK and p38 MAPK, regulating apoptosis. The p38 MAPK pathway was mainly involved in G2/M cell cycle arrest. researchgate.net

The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism. core.ac.uk Some studies have indicated that ITCs can suppress mTOR signaling. core.ac.uk For instance, metabolites of allyl-isothiocyanate (AITC) were found to inhibit lipid accumulation in 3T3-L1 adipocytes by attenuating mTORC1 activity, as evidenced by reduced phosphorylation of its downstream targets S6K1 and 4EBP1. plos.org In obese mice, phenethyl isothiocyanate (PEITC) supplementation was able to decrease the expression of NF-κB, LOX-1, and COX-2, ameliorating obesity-induced inflammation through the mTOR/PPARγ/AMPK signaling pathway. mdpi.com

Peroxisome proliferator-activated receptor gamma (PPARγ) is a key transcription factor in adipogenesis, while AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism. nih.govfrontiersin.org Research has shown that ITCs can modulate these pathways. Metabolites of AITC were found to suppress the expression of PPAR-γ in 3T3-L1 preadipocytes, thereby inhibiting adipogenic differentiation. plos.org These metabolites also increased AMPK activity in both Hepa 1-6 cells and 3T3-L1 adipocytes. plos.org Furthermore, a petroleum ether extract of Moringa oleifera, which contains isothiocyanates, was shown to inhibit lipogenesis by activating the AMPK signaling pathway in both 3T3-L1 adipocytes and in high-fat diet-fed mice. frontiersin.org This activation led to the downregulation of adipogenesis-associated proteins like PPARγ. frontiersin.org

Signal Transducer and Activator of Transcription (STAT) proteins are critical components of cytokine signaling pathways. nih.gov Dysregulation of STAT1 and STAT3 is implicated in various diseases, including cancer and inflammatory conditions. nih.govresearchgate.net Some studies suggest that ITCs can modulate STAT signaling. For example, in pancreatic β-cells, the phosphatase PTPN2, which is a modulator of IFN-γ–induced STAT1 and STAT3 activity, can be influenced by pro-inflammatory cytokines. nih.gov While direct evidence for IBITC's effect on STAT1 and STAT3 is limited, other natural compounds have been shown to inhibit STAT3 phosphorylation and transcriptional activity. unimi.it Given the broad range of activities of ITCs, it is plausible that they could also influence these pathways.

Enzymatic Interactions and Modulation

Cytochrome P450 (CYP) enzymes are a family of proteins involved in the metabolism of a wide range of compounds, including drugs and procarcinogens. frontiersin.org The inhibition of specific CYP isozymes is a key mechanism by which ITCs can alter the metabolic activation of carcinogens. scielo.org.comdpi.com

The inhibitory activity of ITCs against CYP enzymes is influenced by their chemical structure, including the nature of the alkyl or arylalkyl side chain. oup.comnih.gov Structure-activity relationship studies in rat liver microsomes have shown that ITCs inhibit CYP2B1 (assessed by pentoxyresorufin-O-dealkylation, PROD) more readily than CYP1A1/1A2 (assessed by ethoxyresorufin-O-dealkylation, EROD). oup.comnih.gov For arylalkyl isothiocyanates, increasing the alkyl chain length up to six carbons generally increases inhibitory potency. nih.gov In contrast, naturally occurring short-chain alkyl isothiocyanates such as allyl isothiocyanate (AITC) and sulforaphane were found to be very weak inhibitors in these assays. oup.comnih.gov

Phenethyl isothiocyanate (PEITC) is a more potent inhibitor of CYP2A13 than benzyl isothiocyanate (BITC), with Kᵢ values of 0.03 µM and 1.3 µM, respectively. oup.com The inhibitory potency of PEITC and BITC varies across different CYP isoforms. oup.comacs.org For example, BITC and PEITC have been shown to be mechanism-based inactivators of CYP2B1. acs.org Given that isobutyl isothiocyanate is a short-chain alkyl ITC, its inhibitory profile might be modest compared to arylalkyl or longer-chain alkyl ITCs, though specific kinetic data for this compound is limited.

Table 1: Inhibitory Concentration (IC₅₀) and Inhibition Constant (Kᵢ) of Various Isothiocyanates on Cytochrome P450 Isozymes

IsothiocyanateCYP IsozymeAssayInhibition Value (µM)Inhibition TypeSource
Phenethyl isothiocyanate (PEITC)CYP2B1PROD1.8 (IC₅₀)N/A nih.gov
Phenethyl isothiocyanate (PEITC)CYP1A1/1A2EROD47 (IC₅₀)N/A nih.gov
Phenethyl isothiocyanate (PEITC)CYP2A13Coumarin 7-hydroxylation0.03 (Kᵢ)Uncompetitive oup.com
Benzyl isothiocyanate (BITC)CYP2A13Coumarin 7-hydroxylation1.3 (Kᵢ)Non-competitive oup.com
Benzyl isothiocyanate (BITC)CYP2A6Coumarin 7-hydroxylation4.1 (Kᵢ)Non-competitive oup.com
Benzyl isothiocyanate (BITC)CYP2B17-ethoxy-4-(trifluoromethyl)coumarin O-deethylation5.8 (Kᵢ)Mechanism-based acs.org

A primary mechanism of action for ITCs is the induction of phase II detoxification and antioxidant enzymes. scielo.org.cooregonstate.edu This process enhances the cell's ability to neutralize and excrete carcinogens and reactive oxygen species (ROS). oregonstate.edu The induction of these protective genes is largely mediated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). oregonstate.edumdpi.com

Under normal conditions, Nrf2 is held in the cytoplasm by a repressor protein, Keap1 (Kelch-like ECH-associated protein 1). oregonstate.edumdpi.com ITCs, being electrophiles, can react with specific cysteine residues on Keap1. mdpi.com This covalent modification disrupts the Keap1-Nrf2 complex, allowing Nrf2 to be released and translocate to the nucleus. mdpi.compnas.org Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, activating their transcription. oregonstate.edupnas.org

Genes regulated by the Nrf2-ARE pathway include those encoding for phase II enzymes such as Glutathione (B108866) S-Transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and UDP-glucuronosyltransferases (UGTs), as well as other antioxidant proteins like heme oxygenase-1 (HO-1). frontiersin.orgoregonstate.edumdpi.com Studies comparing various aromatic and aliphatic ITCs have shown that they are all effective inducers of ARE/Nrf2-regulated genes, and this ability does not appear to be strongly dependent on their structural differences or hydrophilicity. nih.gov For instance, both aromatic and aliphatic ITCs were found to induce NQO1 and HO-1 and cause the translocation of Nrf2 to the nucleus in rat hepatocytes. nih.gov This suggests that this compound likely shares this fundamental mechanism of inducing phase II enzymes. nih.gov

In contrast to the induction of phase II enzymes, ITCs can have varied effects on phase I enzymes. nih.gov For example, a study in rat hepatocytes showed that aromatic ITCs (like benzyl ITC) increased CYP1A1/1A2 transcription, while aliphatic ITCs (like allyl ITC and sulforaphane) decreased their transcription. nih.gov

The biological activity of this compound and other ITCs is fundamentally driven by the high reactivity of the isothiocyanate functional group (–N=C=S). nih.govbohrium.com The carbon atom of this group is electrophilic and readily reacts with nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides like glutathione (GSH). nih.govresearchgate.net

This reaction, known as thiocarbamation, results in the formation of a dithiocarbamate (B8719985), which is a covalent bond between the ITC and the protein. nih.gov The modification of cysteine residues can alter a protein's structure and function, leading to the inhibition of enzymatic activity or the disruption of signaling pathways. nih.govbohrium.comfoodandnutritionjournal.org This interaction is considered a key event in many of the biological effects attributed to ITCs, including the activation of the Nrf2 pathway through modification of Keap1 and the inhibition of various enzymes. mdpi.comnih.gov

The reaction with sulfhydryl groups is generally faster and more prevalent under physiological pH compared to reactions with other nucleophilic groups like the amine groups of lysine (B10760008) residues. nih.govresearchgate.net While the reaction with cysteine is reversible and can undergo exchange reactions with other thiols, it is central to the mechanism of action for the entire class of isothiocyanates. nih.gov

N-acylethanolamine acid amidase (NAAA) is a cysteine amidase that hydrolyzes bioactive lipids like N-palmitoylethanolamide (PEA), a molecule involved in regulating pain and inflammation. sci-hub.senih.gov Inhibition of NAAA is a therapeutic strategy for increasing endogenous PEA levels. nih.gov

The isothiocyanate moiety has been identified as a key pharmacophore for developing potent and selective NAAA inhibitors. sci-hub.senih.govchinesechemsoc.org Synthesis and structure-activity relationship (SAR) studies have led to the development of ITC-containing compounds that are potent, low-nanomolar inhibitors of human NAAA. sci-hub.senih.gov These inhibitors exhibit high selectivity for NAAA over other related enzymes. sci-hub.senih.gov

The mechanism of inhibition is believed to involve the covalent interaction of the electrophilic isothiocyanate group with the catalytic cysteine residue (Cys126) at the N-terminus of NAAA. sci-hub.se While extensive SAR studies have been conducted on synthetic ITC-based inhibitors, specific data on the inhibitory activity of this compound itself against NAAA is not prominently featured in available research. However, the established importance of the ITC functional group suggests a potential for interaction. sci-hub.sechinesechemsoc.orggoogle.com

Isothiocyanates have been shown to inhibit several enzymes critical to cellular function and survival, including thioredoxin reductase and acetate (B1210297) kinase. nih.govmdpi.com

Thioredoxin Reductase (TrxR): This enzyme is essential for maintaining the cellular redox balance and is involved in cell proliferation and apoptosis. nih.gov Several ITCs, including benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), allyl isothiocyanate (AITC), and sulforaphane (SFN), significantly inhibit the activity of purified TrxR. nih.gov The inhibition is time-dependent and is thought to result from the covalent binding of the ITC to the active site of the enzyme, which contains reactive cysteine residues. nih.govnih.gov The inhibitory potency varies with the ITC structure, following the order: BITC > AITC > PEITC > SFN. nih.gov This suggests that both the aromatic ring and the length of the alkyl chain influence the interaction with TrxR.

Acetate Kinase: This enzyme is associated with energy metabolism in microorganisms. mdpi.comresearchgate.net Studies on Escherichia coli have demonstrated that AITC can significantly inhibit acetate kinase activity. mdpi.comresearchgate.net This inhibition is also hypothesized to occur through the interaction of the isothiocyanate group with sulfhydryl groups on the enzyme, thereby disrupting bacterial energy metabolism. mdpi.com While this mechanism has been shown for AITC, specific studies on this compound's effect on acetate kinase are limited.

Oxidative Stress Regulation

IBITC modulates cellular redox balance through complex interactions with pathways governing the production of reactive oxygen species and the antioxidant defense systems. This regulation is a critical aspect of its biological effects.

Glutathione System Modulation (GSH, GCLC, GCLM, GST)

The glutathione system is a central component of cellular antioxidant defense. Isothiocyanates are known to interact significantly with this system. Glutathione (GSH), a tripeptide, is crucial for detoxifying xenobiotics and neutralizing ROS. nih.gov The synthesis of GSH is a two-step process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase. nih.gov GCL, the rate-limiting enzyme, is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). nih.gov

Isothiocyanates and their metabolites are primarily eliminated from the body through conjugation with GSH, a reaction often catalyzed by Glutathione S-transferases (GSTs). nih.gov This process can lead to a depletion of intracellular GSH. nih.gov However, isothiocyanates can also upregulate the expression of enzymes involved in GSH synthesis and recycling. The transcription factor NRF2, a master regulator of the antioxidant response, can increase GSH production by elevating the expression of GCLC and GCLM. core.ac.uk Some isothiocyanates have been shown to increase the protein levels of GST. tandfonline.com This dual effect—consuming GSH for excretion while also potentially upregulating its synthesis—highlights the complex modulatory role of isothiocyanates on the glutathione system.

Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) Induction

Isothiocyanates are potent inducers of phase II detoxifying and antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govtandfonline.com This induction is primarily mediated through the activation of the NRF2 transcription factor. tandfonline.commdpi.com Under normal conditions, NRF2 is kept at low levels. However, upon exposure to electrophilic compounds like isothiocyanates, NRF2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. nih.govmdpi.com

Studies have demonstrated that various isothiocyanates can significantly activate ARE-mediated gene expression, leading to a substantial increase in HO-1 and NQO1 protein levels. nih.govtandfonline.com The induction of HO-1, which degrades heme into biliverdin, iron, and carbon monoxide, provides significant cytoprotection against oxidative stress. mdpi.com Similarly, NQO1 detoxifies quinones, preventing them from generating ROS. mdpi.com The induction of these enzymes is a key mechanism by which isothiocyanates enhance the cell's capacity to defend against oxidative and electrophilic stress. tandfonline.comnih.gov

Cell Cycle Perturbation and Apoptosis Induction

IBITC can exert significant effects on cell proliferation by interfering with the cell cycle and triggering programmed cell death, or apoptosis.

Cell Cycle Arrest (e.g., G2/M phase)

A hallmark of the cellular response to many isothiocyanates is the arrest of the cell cycle, frequently at the G2/M transition phase. nih.govnih.gov This arrest prevents damaged cells from progressing through mitosis, providing time for DNA repair or, alternatively, shunting the cell towards apoptosis. Studies on various cancer cell lines have shown that treatment with isothiocyanates leads to an accumulation of cells in the G2/M phase. nih.govmdpi.com This effect is often associated with the modulation of key cell cycle regulatory proteins. For example, benzyl isothiocyanate has been shown to induce G2/M arrest through pathways involving cyclin A, CDK1, and CDC25C. nih.gov

Table 1: Effect of Isothiocyanates on Cell Cycle Progression

IsothiocyanateCell LineObserved EffectKey Proteins Modulated
Benzyl isothiocyanateHuman melanoma A375.S2G2/M phase arrestCyclin A, CDK1, CDC25C, Wee1
Allyl isothiocyanateHeLaG2/M phase accumulationNot specified
Phenethyl isothiocyanateHeLaG2/M phase accumulationNot specified
Benzyl isothiocyanateJurkat T-cellsG2/M phase arrestp38 MAPK, Cdc2
SulforaphaneHuman AML (SKM-1)G2/M phase arrestNot specified

This table is based on findings from multiple studies and is for illustrative purposes.

Apoptotic Pathways: Intrinsic and Extrinsic

Apoptosis is a controlled process of cell death that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. thermofisher.comresearchgate.net Both pathways converge on the activation of effector caspases, which execute the dismantling of the cell. researchgate.net

The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, such as Fas or TNF receptors. assaygenie.comnih.gov This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. nih.gov

The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or severe oxidative stress. thermofisher.com These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. researchgate.net This process is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.gov

Isothiocyanates, including benzyl isothiocyanate, have been shown to induce apoptosis by engaging both pathways. nih.gov Evidence for intrinsic pathway activation includes the loss of mitochondrial membrane potential and the altered expression of Bcl-2 family proteins (e.g., downregulation of Bcl-2 and upregulation of Bax). nih.gov The extrinsic pathway can also be activated, as evidenced by the involvement of death receptors. nih.gov Ultimately, both pathways lead to the activation of effector caspases, such as caspase-3, which orchestrate the final stages of apoptosis. nih.gov

Caspase Activation (Caspase-3, Caspase-8, Caspase-9)

This compound belongs to the isothiocyanate (ITC) class of compounds, which are recognized for their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. A primary mechanism for this activity is the activation of a cascade of cysteine proteases known as caspases. nih.govwjgnet.com The activation of these enzymes is a hallmark of apoptosis and leads to the systematic disassembly of the cell.

Research on various ITCs has demonstrated the activation of both initiator and executioner caspases. The apoptotic process is often mediated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Caspase-8: This is a key initiator caspase in the extrinsic pathway. Studies on ITCs like phenethyl isothiocyanate (PEITC) and allyl isothiocyanate (AITC) have shown increased activity of caspase-8 during the induction of apoptosis. nih.gov Its activation is a crucial step that can, in turn, activate downstream executioner caspases.

Caspase-9: This is the primary initiator caspase in the intrinsic pathway, which is activated following the release of cytochrome c from the mitochondria. wjgnet.com The formation of the apoptosome, a complex involving cytochrome c, Apaf-1, and procaspase-9, leads to the cleavage and activation of caspase-9. mdpi.com This activation is a downstream consequence of mitochondrial-mediated stress induced by ITCs.

Caspase-3: As a chief executioner caspase, caspase-3 is activated by initiator caspases like caspase-8 and caspase-9. nih.govwjgnet.com Once active, caspase-3 cleaves a wide range of cellular substrates, leading to the morphological and biochemical characteristics of apoptosis. Studies have confirmed that ITC-induced apoptosis is dependent on caspase-3, as its inhibition can prevent the apoptotic process. nih.govnih.gov

Bcl-2 Family Protein Modulation (Bax, Bcl-2, Bcl-XL)

The Bcl-2 (B-cell lymphoma 2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic signals. nih.govfrontiersin.org Isothiocyanates, including by extension this compound, exert their pro-apoptotic effects by disrupting this balance, tipping the scales towards cell death. mdpi.com

This modulation occurs through the differential regulation of pro-apoptotic and anti-apoptotic members:

Anti-apoptotic Proteins (Bcl-2, Bcl-xL): These proteins function to prevent apoptosis by sequestering pro-apoptotic proteins and maintaining mitochondrial membrane integrity. frontiersin.orgembopress.org Research has shown that treatment with certain ITCs leads to the downregulation of Bcl-2 and Bcl-xL expression. mdpi.com This reduction in anti-apoptotic defenses makes the cell more susceptible to death signals.

Pro-apoptotic Proteins (Bax): These proteins, when activated, promote apoptosis by permeabilizing the outer mitochondrial membrane. wjgnet.comscispace.com Some studies have indicated that ITCs can increase the expression levels of Bax, further promoting the apoptotic process. nih.gov The altered ratio of pro-apoptotic to anti-apoptotic proteins (e.g., an increased Bax/Bcl-2 ratio) is a critical factor in committing a cell to apoptosis.

Mitochondrial Membrane Potential Loss and Cytochrome c Release

The modulation of Bcl-2 family proteins by isothiocyanates directly impacts the integrity of the mitochondria. The increased activity of pro-apoptotic proteins like Bax leads to the formation of pores in the outer mitochondrial membrane, an event known as mitochondrial outer membrane permeabilization (MOMP).

This leads to two critical and interconnected events:

Mitochondrial Membrane Potential (ΔΨm) Loss: The permeabilization of the mitochondrial membrane often results in the disruption of the electrochemical gradient across the inner mitochondrial membrane, leading to a loss of the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net This event is a key indicator of mitochondrial dysfunction and a point of no return in the apoptotic cascade. mdpi.comnih.gov

Cytochrome c Release: Following MOMP, proteins normally confined within the mitochondrial intermembrane space are released into the cytosol. nih.govembopress.org The most critical of these is cytochrome c. mdpi.comnih.gov Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome and the subsequent activation of caspase-9, thereby initiating the caspase cascade described previously. mdpi.com

Autophagy Modulation

Autophagy is a cellular catabolic process where cytoplasmic components, including damaged organelles and misfolded proteins, are degraded and recycled. nih.govjst.go.jp It is a fundamental process for maintaining cellular homeostasis, but its role in cancer is complex, as it can either promote cell survival or contribute to cell death. nih.gov Isothiocyanates have been shown to be potent modulators of autophagy. mdpi.comnih.gov

Pro-survival Autophagy Activation

In many contexts, the autophagy induced by isothiocyanates in cancer cells acts as a pro-survival mechanism. wjgnet.commdpi.com When subjected to the stress of ITC treatment, cancer cells can activate autophagy to clear damaged components and generate metabolites, thereby adapting to the stress and resisting apoptosis. wjgnet.comresearchgate.net This protective response can limit the therapeutic efficacy of the compound. For instance, studies have shown that while ITCs like sulforaphane can induce apoptosis, the simultaneous activation of Nrf2-mediated autophagy can help tumor cells survive in nutrient-depleted environments. mdpi.com

Interaction with Autophagy Inhibitors

Given that ITC-induced autophagy can be a pro-survival pathway, researchers have explored combining ITCs with autophagy inhibitors to enhance their anti-cancer effects. wjgnet.com Autophagy inhibitors, such as 3-methyladenine (B1666300) (3-MA) and chloroquine (B1663885) (CQ), work by blocking the formation of autophagosomes or their fusion with lysosomes. researchgate.netnih.gov

Studies have demonstrated that when cancer cells are treated with an ITC in combination with an autophagy inhibitor, the pro-survival mechanism is blocked. wjgnet.comnih.gov This inhibition of protective autophagy significantly enhances the ITC-induced apoptosis and growth inhibition in cancer cells. wjgnet.comnih.gov This synergistic interaction suggests that combination therapies involving ITCs and autophagy inhibitors could be a promising strategy to overcome cellular resistance mechanisms. wjgnet.commdpi.com

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. foodandnutritionjournal.orgmdpi.com Tumors require a dedicated blood supply to deliver oxygen and nutrients necessary for their expansion. Isothiocyanates have been shown to possess anti-angiogenic properties, representing another facet of their anti-cancer activity. nih.govresearchgate.netfoodandnutritionjournal.org

The inhibition of angiogenesis by ITCs is achieved through multiple mechanisms. Research on compounds like phenethyl isothiocyanate (PEITC) has shown they can decrease the survival of endothelial cells, which form the lining of blood vessels. nih.gov Furthermore, ITCs can inhibit the formation of capillary-like tube structures and the migration of endothelial cells, both of which are essential steps in the angiogenic process. nih.govmdpi.com This activity is often linked to the inhibition of key signaling pathways and growth factors involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF). mdpi.comthegoodscentscompany.com

Data Tables

Table 1: Summary of Molecular Mechanisms of this compound and Related ITCs

Mechanism Key Molecular Targets/Events Observed Effect Reference(s)
Caspase Activation Caspase-3, Caspase-8, Caspase-9Activation of the caspase cascade, leading to apoptosis. nih.govwjgnet.comnih.gov
Bcl-2 Family Modulation Bcl-2, Bcl-xL (Anti-apoptotic)Downregulation, promoting apoptosis. mdpi.com
Bax (Pro-apoptotic)Upregulation, promoting apoptosis. nih.gov
Mitochondrial Dysfunction Mitochondrial MembraneLoss of membrane potential (ΔΨm). nih.govresearchgate.net
Cytochrome cRelease from mitochondria into the cytosol. mdpi.comnih.gov
Autophagy Modulation Autophagy PathwayInduction of autophagy, often as a pro-survival response. wjgnet.commdpi.comnih.gov
Autophagy Inhibitors (e.g., 3-MA)Synergistic effect, enhancing ITC-induced cell death. wjgnet.comnih.gov
Angiogenesis Inhibition Endothelial Cells, VEGFInhibition of endothelial cell survival, migration, and tube formation. nih.govfoodandnutritionjournal.orgmdpi.com

Biological Activities and Therapeutic Potential

Anticancer and Chemopreventive Activities

The potential of isothiocyanates to act as anticancer and chemopreventive agents has garnered significant scientific interest. These compounds are thought to interfere with multiple stages of carcinogenesis.

Impact on Tumor Initiation, Promotion, and Progression

Specific Cancer Cell Line Responsiveness (e.g., Bladder, Pancreatic, Cervical, Colon, Hepatocellular, Renal, Prostate, Multiple Myeloma, Osteosarcoma)

The efficacy of isothiocyanates can vary significantly depending on the specific compound and the type of cancer cell being studied. nih.gov While extensive research has been conducted on various isothiocyanates against a wide array of cancer cell lines, published studies focusing specifically on the effects of isobutyl isothiocyanate on bladder, pancreatic, cervical, colon, hepatocellular, renal, prostate, multiple myeloma, and osteosarcoma cancer cell lines are limited.

One study investigated the effects of a related compound, butenyl isothiocyanate, on the CL40 colon cancer cell line, demonstrating a significant dose-dependent suppression of proliferation. iraqijms.net Another study on 3-butenyl isothiocyanate showed a dose-dependent cytotoxic effect on the PC-3 prostate cancer cell line, while the DU145 prostate cancer cell line was not affected. nih.gov However, direct evidence of this compound's activity on these specific cancer cell lines remains to be elucidated through dedicated research.

Sensitization to Chemotherapeutic Agents

A significant area of cancer research is the potential for natural compounds to enhance the effectiveness of existing chemotherapy drugs. Several isothiocyanates have been shown to sensitize cancer cells to conventional chemotherapeutic agents. For instance, pretreatment with certain isothiocyanates has been found to improve the efficacy of drugs like adriamycin and etoposide in cervical cancer cells. nih.gov In pancreatic cancer, benzyl (B1604629) isothiocyanate has been shown to sensitize cells to radiation therapy. nih.govnih.gov Despite these promising findings within the isothiocyanate family, specific research on the ability of this compound to sensitize cancer cells to chemotherapeutic agents has not been identified in the available literature.

Epigenetic Modifications (e.g., DNA Methylation)

Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in cancer development. Some isothiocyanates, like sulforaphane (B1684495) and phenylhexyl isothiocyanate, have been found to inhibit histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). nih.gov These actions can lead to the re-expression of tumor suppressor genes. nih.gov While this indicates a potential mechanism for anticancer activity within the isothiocyanate class, there is currently a lack of specific studies investigating the effects of this compound on epigenetic modifications like DNA methylation.

Reduction of Cancer Cell Proliferation, Migration, and Angiogenesis

The hallmarks of cancer progression include uncontrolled cell proliferation, migration to new tissues (metastasis), and the formation of new blood vessels to supply the tumor (angiogenesis). nih.gov Research on various isothiocyanates has demonstrated their ability to inhibit these critical processes. nih.govnih.gov For example, butenyl isothiocyanate has been shown to possess significant anti-angiogenic activity in both ex vivo and in vivo models. pnrjournal.com It has also been found to suppress the proliferation of the CL40 colon cancer cell line, a mechanism linked to the downregulation of the vascular endothelial growth factor (VEGF) gene. iraqijms.net Additionally, 3-butenyl isothiocyanate has been observed to inhibit the migration of PC-3 prostate cancer cells. nih.gov

Anti-inflammatory Properties

Suppression of Inflammatory Mediators

This compound, as part of the broader isothiocyanate (ITC) class of compounds, is implicated in the suppression of key inflammatory mediators. Research on various ITCs has demonstrated a consistent pattern of downregulating pro-inflammatory cytokines. For instance, treatment with benzyl isothiocyanate (BITC) on macrophages led to a dose-dependent reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) at both the mRNA and protein levels researchgate.net. This anti-inflammatory action is crucial in mitigating the inflammatory cascade.

Furthermore, ITCs inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) researchgate.net. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes is the primary mechanism for reducing NO and PGE2 levels, respectively researchgate.net. While direct studies on this compound are limited, inhaled isobutyl nitrite has been shown to inhibit inducible nitric oxide production in macrophages, suggesting a potential area for further investigation into this compound's specific activities nih.gov. The collective evidence on ITCs points towards a significant potential for this compound in modulating these critical inflammatory pathways.

Table 1: Effects of Isothiocyanates on Inflammatory Mediators

Isothiocyanate Mediator Suppressed Model System Reference
Benzyl Isothiocyanate TNF-α, IL-1β, IL-6, NO, PGE2 Murine Macrophages researchgate.net
Sulforaphane TNF-α, IL-1β, IL-6 Various nih.govresearchgate.net

Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

The anti-inflammatory effects of isothiocyanates are significantly attributed to their ability to inhibit the expression of COX-2 and iNOS nih.govresearchgate.netresearchgate.net. These enzymes are crucial in the inflammatory process, with iNOS producing large amounts of nitric oxide and COX-2 being a key enzyme in the production of prostaglandins nih.govjohnshopkins.edu.

Studies have shown that various ITCs, such as benzyl isothiocyanate, effectively inhibit the expression of both iNOS and COX-2 proteins and their corresponding mRNAs in response to inflammatory stimuli researchgate.net. This inhibition is often mediated through the downregulation of signaling pathways like nuclear factor-kappa B (NF-κB) researchgate.netnih.gov. For example, phenyl isothiocyanate and its derivatives have demonstrated significant inhibitory activity on the COX-2 enzyme nih.gov. While direct evidence for this compound is still emerging, the consistent findings across the ITC family suggest a similar mechanism of action.

Modulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of the extracellular matrix, playing a role in both normal physiological processes and pathological conditions like inflammation and cancer metastasis nih.gov. Several isothiocyanates have been shown to modulate the activity and expression of MMPs.

For instance, benzyl isothiocyanate has been found to significantly downregulate the expression of MMP-2 and MMP-9 in human hepatoma cells nih.gov. Similarly, in in vitro models of neuroinflammation, phenethyl isothiocyanate (PEITC) and sulforaphane (SFN) were effective inhibitors of MMP-9, with SFN also significantly inhibiting MMP-2 activity core.ac.uknih.gov. This modulation of MMPs by ITCs suggests a potential therapeutic application in diseases where MMPs are overly active. The investigation into this compound's specific effects on MMPs could reveal further therapeutic avenues.

Therapeutic Potential in Inflammatory Conditions

The anti-inflammatory properties of isothiocyanates have led to investigations into their therapeutic potential in a range of inflammatory conditions.

Diabetic Nephropathy: This complication of diabetes is characterized by inflammation and oxidative stress in the kidneys mdpi.com. Studies on isothiocyanates like moringa isothiocyanate-1 (MIC-1) and phenethyl isothiocyanate (PEITC) have shown protective effects in animal models of diabetic nephropathy nih.govnih.govresearchgate.net. These compounds have been observed to improve renal function and reduce kidney tissue injury by mitigating oxidative stress and inflammation nih.govnih.gov. MIC-1, for example, was found to reduce oxidative stress and renal injury by activating the Nrf2/HO-1 signaling pathway and repressing NF-κB signaling in diabetic mice nih.gov.

Rheumatoid Arthritis: This autoimmune disease involves chronic inflammation of the joints mdpi.com. Isothiocyanates have demonstrated potential in preclinical models of rheumatoid arthritis nih.govacs.orgresearchgate.net. Sulforaphane, for example, has been shown to inhibit synovial hyperplasia and the production of pro-inflammatory cytokines like IL-17 and TNF-α by T cells in rheumatoid arthritis models nih.gov. Prodrugs of isothiocyanates have also shown efficacy in animal models of the disease nih.gov.

The potential applications of this compound in hypoxic pulmonary hypertension and acute renal injury remain areas for future research, building on the foundational knowledge of the anti-inflammatory effects of the broader isothiocyanate class.

Neuroprotective Effects

Isothiocyanates have demonstrated promising neuroprotective properties in various studies, suggesting their potential in combating neurodegenerative diseases nih.govnih.gov.

Protection Against Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss mdpi.com. Isothiocyanates are being explored for their potential to interfere with the molecular cascades involved in the pathogenesis of these diseases nih.govmonash.edu.

Alzheimer's Disease: Dietary isothiocyanates are suggested to prevent neurons from functional loss by intervening in the molecular mechanisms of Alzheimer's disease progression nih.govmonash.edu.

Parkinson's Disease: Isothiocyanates are considered promising compounds against the oxidative stress, neuroinflammation, and cell death that characterize Parkinson's disease mdpi.comnih.govconsensus.appnih.govresearchgate.net. Some personal accounts have even reported significant reduction in Parkinson's symptoms with the use of isothiocyanate-rich extracts patientresearcher.com.

Amyotrophic Lateral Sclerosis (ALS): While direct research on this compound is lacking, other natural compounds with antioxidant properties are being investigated for their therapeutic potential in ALS nih.govnih.gov.

The potential of this compound in Multiple Sclerosis and Huntington's Disease is yet to be specifically investigated but represents a promising area for future research based on the known neuroprotective effects of the isothiocyanate family.

Attenuation of Neuroinflammatory Processes

Neuroinflammation is a key component in the pathology of many neurodegenerative diseases nih.gov. Isothiocyanates have been shown to possess anti-inflammatory properties that can attenuate these processes core.ac.uknih.gov. By modulating inflammatory pathways and reducing the production of inflammatory mediators within the central nervous system, isothiocyanates may help to protect neurons from damage and slow the progression of neurodegenerative conditions researchgate.netnih.gov. The ability of some isothiocyanates to cross the blood-brain barrier further enhances their therapeutic potential in this context nih.gov.

Table 2: Neuroprotective Potential of Isothiocyanates

Isothiocyanate/Related Compound Neurodegenerative Disease Observed Effect Reference
General Isothiocyanates Alzheimer's Disease Interference with pathogenic molecular cascades nih.govmonash.edu
General Isothiocyanates Parkinson's Disease Combat oxidative stress and neuroinflammation mdpi.comnih.govconsensus.app
Sulforaphane Neuroinflammation Inhibition of MMP-2 and MMP-9 core.ac.uknih.gov
Phenethyl Isothiocyanate Neuroinflammation Inhibition of MMP-9 core.ac.uknih.gov

Blood-Brain Barrier Protection

While direct research specifically investigating this compound's role in protecting the blood-brain barrier (BBB) is limited, studies on other isothiocyanates (ITCs) offer significant insights into the potential protective mechanisms of this class of compounds. Isothiocyanates are generally recognized as liposoluble molecules capable of crossing the blood-brain barrier, which is a prerequisite for exerting neuroprotective effects within the central nervous system mdpi.com.

Research has focused on ITCs such as Sulforaphane (SF) and Allyl-isothiocyanate (AITC) and their effects on the blood-cerebrospinal fluid barrier (BCSFB), a specialized barrier formed by the choroid plexus that plays a crucial role in maintaining brain homeostasis nih.govnih.gov. In in-vitro studies, both SF and AITC demonstrated marked protective effects against oxidative damage to the choroid plexus and the BCSFB nih.gov. When exposed to hydrogen peroxide-induced oxidative stress, pretreatment with SF and AITC significantly reduced the disruption of the barrier and decreased epithelial cell death nih.gov.

The protective effects of these ITCs were associated with the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) nih.govnih.gov. Activation of Nrf2 leads to the upregulation of several downstream antioxidative systems, including heme oxygenase-1 and NAD(P)H quinine oxidoreductase, which help to mitigate oxidative damage nih.gov. This suggests that ITCs may protect the brain's barriers by enhancing endogenous antioxidant defenses nih.gov.

Table 1: Protective Effects of Select Isothiocyanates on the Blood-Cerebrospinal Fluid Barrier (BCSFB)
IsothiocyanateModel SystemObserved EffectProposed MechanismSource
Sulforaphane (SF)In vitro (Choroid Plexus Cells)Reduced H₂O₂-induced BCSFB disruption and cell death.Activation of Nrf2 and upregulation of antioxidant enzymes. nih.govnih.gov
Allyl-isothiocyanate (AITC)In vitro (Choroid Plexus Cells)Showed protective effects similar to Sulforaphane against oxidative damage.Associated with Nrf2 nuclear translocation. nih.govnih.gov

Repair of Injured Sensory Neurons

Specific scientific literature detailing the role of this compound in the repair of injured sensory neurons is not currently available. However, the broader neuroprotective properties of the isothiocyanate family of compounds have been a subject of interest mdpi.comnih.gov. Neuroprotection is a critical component of facilitating an environment conducive to neuronal repair and regeneration.

Isothiocyanates are known to exert antioxidant and anti-inflammatory effects, which are crucial for mitigating the secondary damage that often follows nerve injury and hinders the regenerative process nih.govnih.gov. For instance, some studies have explored the potential of compounds like Allyl isothiocyanate (AITC) to trigger regeneration mechanisms following traumatic brain injury, although this is distinct from peripheral sensory neuron repair researchgate.net. The general ability of ITCs to counteract oxidative stress and inflammation suggests a potential, though yet unexplored, role in creating favorable conditions for nerve repair nih.gov. Further research is required to determine if this compound or other ITCs can directly promote axonal regeneration and functional recovery in injured sensory neurons.

Antimicrobial Activities

This compound is part of a class of compounds recognized for their significant antimicrobial properties, which span antibacterial, antifungal, antiviral, and antiparasitic activities nih.govmdpi.comresearchgate.net.

Antibacterial Mechanisms (e.g., Membrane Damage, Enzyme Inhibition, ROS Production)

The antibacterial action of isothiocyanates is multifaceted, stemming from the high reactivity of the –N=C=S functional group. While studies often focus on more common ITCs like benzyl isothiocyanate (BITC) and allyl isothiocyanate (AITC), the proposed mechanisms are generally applicable to the broader class, including this compound.

Membrane Damage : The lipophilic nature of ITCs allows them to penetrate the bacterial cell membrane foodandnutritionjournal.org. This can lead to a loss of membrane integrity and depolarization foodandnutritionjournal.orgmdpi.com. Studies on AITC and phenethyl isothiocyanate (PEITC) have shown they can alter the physical characteristics of the bacterial membrane, increasing its hydrophilicity and disrupting its function researchgate.net. BITC has been observed to cause protrusions on the bacterial membrane, leading to a loss of integrity nih.gov.

Enzyme Inhibition : A primary mechanism of ITC toxicity is the inactivation of essential bacterial enzymes researchgate.net. The electrophilic carbon atom in the isothiocyanate group readily reacts with nucleophiles, particularly the sulfhydryl groups (-SH) of cysteine residues in proteins mdpi.com. This irreversible binding can alter protein structure and inhibit the function of critical enzymes involved in processes like DNA synthesis and energy metabolism nih.govresearchgate.net.

Reactive Oxygen Species (ROS) Production : The role of ITCs in generating ROS in bacteria is not fully resolved. Some literature suggests that ITCs can lead to the intracellular accumulation of ROS, contributing to oxidative stress and cell death foodandnutritionjournal.org. However, other research on Escherichia coli found that several ITCs, including sulforaphane and BITC, did not provoke ROS production, indicating this may not be a universal mechanism or may be species-dependent nih.gov.

Table 2: Summary of Proposed Antibacterial Mechanisms of Isothiocyanates
MechanismDescriptionExample Isothiocyanates StudiedSource
Membrane DamageDisruption of cell membrane integrity, depolarization, and alteration of membrane properties.AITC, PEITC, BITC foodandnutritionjournal.orgresearchgate.netnih.gov
Enzyme InhibitionCovalent binding to sulfhydryl groups of essential enzymes, leading to their inactivation.AITC nih.govresearchgate.net
ROS ProductionInduction of intracellular reactive oxygen species, leading to oxidative stress. Evidence is conflicting.General ITCs (pro); SFN, BITC (con) foodandnutritionjournal.orgnih.gov

Antifungal Mechanisms

The antifungal properties of isothiocyanates have been well-documented nih.govnih.govnih.gov. Research on butyl isothiocyanate, a close structural relative of this compound, provides specific insights into the antifungal mode of action against the pathogenic yeast Candida albicans nih.gov.

The mechanisms are multifactorial, targeting several key aspects of fungal cell biology:

Cell Membrane and Wall Disruption : Butyl isothiocyanate was found to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption increases membrane permeability nih.gov. Studies on BITC have also shown that it causes significant damage to the fungal cell wall, leading to indentations and eventual cell lysis mdpi.comfrontiersin.org.

Induction of Oxidative Stress : Treatment with butyl isothiocyanate leads to the accumulation of intracellular Reactive Oxygen Species (ROS) in C. albicans, inducing a state of oxidative stress that damages cellular components nih.gov.

Inhibition of Virulence Factors : Butyl isothiocyanate has been shown to hamper biofilm development and inhibit the morphological transition of yeast cells into their more invasive hyphal form, both of which are critical for the virulence of C. albicans nih.gov.

Cell Cycle Arrest : The compound can arrest the fungal cell cycle in the S-phase, thereby inhibiting proliferation nih.gov.

Table 3: Antifungal Mechanisms of Butyl Isothiocyanate against Candida albicans
MechanismEffect on C. albicansSource
Ergosterol Biosynthesis InhibitionDisrupts cell membrane integrity and increases permeability. nih.gov
ROS AccumulationInduces intracellular oxidative stress. nih.gov
Biofilm InhibitionHampers the development of fungal biofilms. nih.gov
Cell Cycle ArrestStops cellular proliferation at the S-phase. nih.gov

Antiviral Properties (e.g., Arbovirus)

There is currently a lack of scientific studies demonstrating the antiviral activity of this compound, particularly against arboviruses. While some glucosinolate precursors have been vaguely associated with the release of endogenous antiviral factors, specific research isolating and testing the antiviral efficacy of this compound has not been published researchgate.net.

Antiparasitic Properties

Specific Microbial Targets

The antimicrobial properties of isothiocyanates have been widely reported, with activity spanning a range of bacteria and fungi. However, specific studies focusing exclusively on this compound are limited. Therefore, the following sections will discuss the known effects of other isothiocyanates on the specified microbial targets to provide a comparative perspective.

Campylobacter jejuni

Campylobacter jejuni is a significant foodborne pathogen. Studies have demonstrated the potent antibacterial activity of various isothiocyanates against this bacterium. For instance, benzyl isothiocyanate (BITC) has shown a strong bactericidal effect against numerous C. jejuni isolates, including antibiotic-resistant strains. The minimum inhibitory concentrations (MICs) for BITC are generally low, indicating high potency. Allyl isothiocyanate (AITC) also exhibits activity against C. jejuni, though typically at higher concentrations than BITC frontiersin.org. The antimicrobial action of isothiocyanates against C. jejuni is thought to involve the disruption of cellular functions through interaction with sulfhydryl groups of essential proteins. Given that this compound is a small aliphatic isothiocyanate, it may also possess activity against C. jejuni, although likely with a different potency compared to aromatic isothiocyanates like BITC.

Helicobacter pylori

Escherichia coli

Escherichia coli encompasses a diverse group of bacteria, including commensal strains and pathogenic variants that can cause serious foodborne illness. The antimicrobial effects of various isothiocyanates against E. coli have been documented. Aromatic isothiocyanates like BITC have been shown to be more effective than aliphatic ones like AITC in inhibiting the growth of pathogenic E. coli strains nih.gov. The mechanism of action is believed to involve damage to the bacterial cell membrane and inhibition of essential enzymes nih.gov.

Staphylococcus aureus

Staphylococcus aureus is a common bacterium that can cause a range of illnesses, from minor skin infections to life-threatening diseases. Methicillin-resistant Staphylococcus aureus (MRSA) is a particular concern due to its resistance to many antibiotics. Research has shown that certain isothiocyanates, such as BITC and phenethyl isothiocyanate (PEITC), exhibit significant antimicrobial activity against MRSA mdpi.com. The aromatic structure of these isothiocyanates appears to be important for their effectiveness mdpi.com. Aliphatic isothiocyanates like AITC have shown less activity against MRSA in comparison mdpi.com. This suggests that the structural characteristics of this compound would influence its potential efficacy against this pathogen.

Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen known for its resistance to multiple antibiotics, making it a significant challenge in clinical settings. Studies have explored the antimicrobial potential of isothiocyanates against this bacterium. For example, BITC has been investigated for its activity against P. aeruginosa. The ability of isothiocyanates to disrupt biofilm formation, a key virulence factor for P. aeruginosa, is an area of active research.

Candida albicans

Candida albicans is a common fungal pathogen in humans. While information on this compound is limited, a crude extract containing it has been noted for its antifungal properties. Studies on other related compounds, such as butyl isothiocyanate, have shown significant antifungal and anti-biofilm activity against C. albicans. The mechanism is thought to involve disruption of the cell membrane, interference with the cell cycle, and induction of oxidative stress.

Clostridia species

The genus Clostridium includes several pathogenic species, such as Clostridium difficile and Clostridium perfringens. Research has indicated that aromatic isothiocyanates, like PEITC and BITC, are more effective against Clostridia species than aliphatic isothiocyanates such as AITC nih.gov. The aromatic structure is thought to facilitate crossing the bacterial membrane nih.gov.

Table 1: Antimicrobial Activity of Various Isothiocyanates Against Specific Microbial Targets

Isothiocyanate Microbial Target Observed Effect
Benzyl isothiocyanate (BITC) Campylobacter jejuni Potent bactericidal activity frontiersin.org
Allyl isothiocyanate (AITC) Campylobacter jejuni Bactericidal activity frontiersin.org
Sulforaphane Helicobacter pylori Significant antimicrobial activity
Benzyl isothiocyanate (BITC) Escherichia coli More effective than aliphatic ITCs nih.gov
Benzyl isothiocyanate (BITC) Staphylococcus aureus (MRSA) Significant antimicrobial activity mdpi.com
Phenethyl isothiocyanate (PEITC) Staphylococcus aureus (MRSA) Significant antimicrobial activity mdpi.com
Benzyl isothiocyanate (BITC) Pseudomonas aeruginosa Antimicrobial activity
Butyl isothiocyanate Candida albicans Antifungal and anti-biofilm activity
Phenethyl isothiocyanate (PEITC) Clostridia species More effective than aliphatic ITCs nih.gov

Anti-Platelet and Anti-Thrombotic Activity

While direct evidence for the anti-platelet and anti-thrombotic activity of this compound is not available in the current scientific literature, studies on other isothiocyanates suggest that this class of compounds has the potential to influence platelet function and thrombosis.

Research has shown that isothiocyanates such as allyl isothiocyanate (AITC), benzyl isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC) can prevent platelet activation and aggregation baypat.de. These compounds have been demonstrated to be effective in reversing platelet aggregation in a dose-dependent manner baypat.de. The underlying mechanisms are thought to involve the modulation of signaling pathways associated with platelet activation and aggregation, as well as effects on mitochondrial respiratory function baypat.de.

For instance, AITC has been shown to inhibit platelet aggregation induced by various agonists and to have a protective effect in a thromboembolism model in mice nih.gov. Similarly, 6-methylsulfinylhexyl isothiocyanate (6-MSITC) from wasabi has been identified as an inhibitor of human platelet aggregation in vitro researchgate.net. The isothiocyanate functional group is considered crucial for this activity due to its reactivity with sulfhydryl groups in key proteins involved in platelet function.

Given that this compound shares the reactive isothiocyanate moiety, it is plausible that it could also exhibit anti-platelet and anti-thrombotic properties. However, the specific activity would be dependent on its aliphatic structure, which influences its bioavailability and interaction with molecular targets. Further research is necessary to specifically evaluate the effects of this compound on platelet function and thrombosis.

Table 2: Anti-Platelet and Anti-Thrombotic Activity of Various Isothiocyanates

Isothiocyanate Activity Findings
Allyl isothiocyanate (AITC) Anti-platelet, Anti-thrombotic Prevents platelet activation and aggregation; protective in a thromboembolism model baypat.denih.gov
Benzyl isothiocyanate (BITC) Anti-platelet, Anti-thrombotic Prevents platelet activation and aggregation baypat.de
Phenethyl isothiocyanate (PEITC) Anti-platelet, Anti-thrombotic Prevents platelet activation and aggregation baypat.de
6-Methylsulfinylhexyl isothiocyanate (6-MSITC) Anti-platelet Inhibits human platelet aggregation in vitro researchgate.net

Anti-Adipogenic Effects

There is currently a lack of direct research on the anti-adipogenic effects of this compound. However, studies on other isothiocyanates have demonstrated their potential to inhibit adipogenesis, the process of fat cell formation.

Benzyl isothiocyanate (BITC) has been shown to ameliorate lipid accumulation in preadipocytes during their differentiation into adipocytes researchgate.net. It has been found to inhibit the expression of key adipogenic transcription factors. Similarly, phenethyl isothiocyanate (PEITC) has been reported to inhibit adipogenesis and prevent body weight gain in animal models of obesity researchgate.net.

Allyl isothiocyanate (AITC) has also been investigated for its anti-adipogenic properties. It has been shown to inhibit adipocyte differentiation and has demonstrated anti-obesity effects in high-fat diet-fed mice nih.gov. The metabolites of AITC have also been found to suppress adipogenesis and lipogenesis researchgate.netmdpi.comnih.gov. Furthermore, sulforaphane, another well-studied isothiocyanate, has been shown to be a potent inhibitor of adipocyte differentiation nih.gov.

The anti-adipogenic effects of isothiocyanates are generally attributed to their ability to modulate key signaling pathways involved in adipocyte differentiation and lipid metabolism. The structure of the isothiocyanate, including the nature of the side chain, influences its potency. For example, some studies suggest that aromatic isothiocyanates like BITC may have stronger anti-adipogenic effects than some aliphatic ones nih.gov. The potential for this compound to exert anti-adipogenic effects remains to be determined through specific research.

Table 3: Anti-Adipogenic Effects of Various Isothiocyanates

Isothiocyanate Effect Findings
Benzyl isothiocyanate (BITC) Anti-adipogenic Ameliorates lipid accumulation in preadipocytes researchgate.net
Phenethyl isothiocyanate (PEITC) Anti-adipogenic Inhibits adipogenesis and prevents weight gain in animal models researchgate.net
Allyl isothiocyanate (AITC) Anti-adipogenic Inhibits adipocyte differentiation and has anti-obesity effects in mice nih.gov
Sulforaphane Anti-adipogenic Potent inhibitor of adipocyte differentiation nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Allyl isothiocyanate (AITC)
Benzyl isothiocyanate (BITC)
Butyl isothiocyanate
Phenethyl isothiocyanate (PEITC)
Sulforaphane

Structure Activity Relationship Sar Studies of Isobutyl Isothiocyanate

Correlation of Chemical Structure with Biological Activity

The biological activity of isothiocyanates is fundamentally dependent on their chemical structure. nih.gov The reactivity and effects of these compounds are not uniform across the class; subtle changes in their structure can lead to significant differences in their biological actions. nih.gov The primary determinant of their activity is the highly electrophilic carbon atom within the isothiocyanate (-N=C=S) functional group. mdpi.com This group's reactivity allows it to form covalent bonds with nucleophilic moieties in biological molecules, particularly the sulfhydryl groups of cysteine residues in proteins. nih.gov

Impact of Side Chain and Aliphatic Chain Length on Activity

The side chain of an isothiocyanate plays a critical role in defining its biological potency and specificity. Research on various isothiocyanates has demonstrated that modifications to the side chain, including its length and branching, can have a profound impact on activity. nih.gov

Studies on synthetic analogs of sulforaphane (B1684495), a well-known isothiocyanate, have provided direct evidence of the importance of the side chain's structure. In one study, replacing the methyl group in a sulforaphane analog with an isobutyl group led to an increase in biological activity against several cancer cell lines. researchgate.net This suggests that the branched, four-carbon structure of the isobutyl group can enhance the molecule's efficacy compared to a simple methyl group.

The length and structure of the aliphatic chain influence several physicochemical properties that are crucial for biological activity:

Lipophilicity: The length of the alkyl chain affects how easily the molecule can cross cell membranes. Longer or more complex chains generally increase lipophilicity, which can enhance cellular uptake.

Steric Factors: The size and shape of the side chain determine how well the molecule fits into the binding site of a target protein. The branched nature of the isobutyl group, for example, presents a different steric profile than a straight-chain butyl group, which can lead to different target specificities and potencies.

Electronic Effects: The side chain can influence the electrophilicity of the isothiocyanate carbon atom, thereby modulating its reactivity towards target molecules.

The following table summarizes findings from a comparative study on sulforaphane analogs, highlighting the enhanced activity observed with an isobutyl substitution. researchgate.net

Sulforaphane Analog Side ChainRelative Biological Activity IncreaseTarget Cancer Cell Lines
IsobutylIncreasedMalme-3M, MCF-7, A549
Fluorine-containingIncreasedMalme-3M, MCF-7, A549
HeterocyclicIncreasedMalme-3M, MCF-7, A549

This demonstrates that the isobutyl group is among the structural motifs that can confer enhanced biological activity to the isothiocyanate scaffold.

Role of the Isothiocyanate Moiety and Other Structural Groups

The isothiocyanate moiety (-N=C=S) is widely considered the essential pharmacophore, or the active part of the molecule, responsible for the characteristic biological activities of this class of compounds. nih.govmdpi.com The high chemical reactivity of this group is central to its mechanism of action. mdpi.com The carbon atom of the -N=C=S group is highly electrophilic, making it susceptible to attack by nucleophiles such as the thiol groups (-SH) of cysteine residues in proteins. nih.gov

This covalent modification can alter the structure and function of target proteins, leading to a cascade of cellular events. Key proteins known to be targeted by isothiocyanates include:

Keap1 (Kelch-like ECH-associated protein 1): Modification of cysteine residues on Keap1 disrupts its ability to target the transcription factor Nrf2 for degradation. This leads to the activation of Nrf2 and the subsequent expression of antioxidant and detoxification enzymes. nih.gov

Tubulin: Some ITCs can covalently bind to cysteine residues on tubulin, disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis. nih.govmdpi.com

Deubiquitinating Enzymes (DUBs): ITCs have been shown to inhibit DUBs like USP9x and UCH37, which can lead to the degradation of anti-apoptotic proteins and oncogenic fusion proteins. nih.gov

Computational Methods in SAR Elucidation

Computational methods have become indispensable tools for elucidating the structure-activity relationships of bioactive compounds, including isobutyl isothiocyanate. nih.govspirochem.com These in silico techniques provide insights into how molecules interact with their biological targets at an atomic level, helping to explain experimental observations and guide the design of new, more potent analogs. nih.gov

One example of the application of these methods is the use of prediction software to screen for potential biological activities. The PASS (Prediction of Activity Spectra for Substances) program, for instance, was used to analyze a variety of isothiocyanates, including this compound. The program predicted that this compound has a high probability of acting as an apoptosis agonist, suggesting its potential as an antitumor agent. wjgnet.com

Common computational methods used in the SAR elucidation of isothiocyanates include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For ITCs, docking studies can identify the specific amino acid residues (often cysteines) in the binding pocket that are likely to interact with the -N=C=S group, helping to rationalize the compound's inhibitory activity. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can identify key structural features, such as molecular size, lipophilicity, and electronic properties conferred by the side chain, that are critical for activity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein interaction. nih.gov This can reveal the stability of the binding pose predicted by docking and highlight the crucial interactions that maintain the compound in the active site. nih.gov

The following table summarizes the application of various computational methods in the study of isothiocyanates.

Computational MethodApplication in Isothiocyanate SAR StudiesReference
PASS (Prediction of Activity Spectra for Substances)Predicted this compound as a potential apoptosis agonist. wjgnet.com
Molecular DockingAnalyzed the binding mode of ITCs to target proteins like tubulin and COX-2 to understand inhibitory mechanisms. mdpi.comnih.gov
Molecular Dynamics (MD) SimulationsInvestigated the stability of ITC-protein complexes and identified key interacting amino acids. nih.gov
Field-based QSAR / Activity AtlasGenerated SAR models based on electrostatic and shape properties to identify features common to active molecules. mdpi.com

These computational approaches are powerful for rationalizing the observed biological activities of compounds like this compound and for predicting the potential effects of structural modifications, thereby accelerating the discovery of more effective therapeutic agents. spirochem.com

Analytical Methodologies for Isobutyl Isothiocyanate Research

Extraction Techniques from Biological and Plant Matrices

Effective extraction is a critical first step to isolate isobutyl isothiocyanate from its native environment, ensuring maximum recovery and minimizing degradation. nih.gov The choice of extraction method is often dictated by the physicochemical properties of the isothiocyanate, such as its polarity, volatility, and stability, as well as the nature of the sample matrix. nih.gov

Traditional liquid-liquid or solid-liquid extraction methods using organic solvents remain a widely used approach for isolating isothiocyanates. mdpi.com These methods involve homogenizing the sample, often after enzymatic hydrolysis of precursor glucosinolates is induced by adding water, followed by extraction with a suitable solvent. mdpi.com

Dichloromethane (B109758) is a frequently employed solvent of medium polarity for the extraction of isothiocyanates like sulforaphane (B1684495). nih.gov Other chlorinated solvents such as chloroform (B151607) are also utilized. mdpi.com For defatting purposes, especially with seeds from the Brassicaceae family, n-hexane is commonly used prior to the main extraction step. mdpi.com In some protocols, after an initial hydrolysis step, the resulting solution is extracted with a solvent system like acetonitrile (B52724)/dichloromethane before analysis. nih.gov

One study detailed a liquid-liquid extraction method where freeze-dried watercress was humidified to facilitate the hydrolysis of gluconasturtiin, followed by extraction. nih.gov Another approach involved an 8-hour shaking incubation of plant seeds in acidified dichloromethane, followed by sequential washing of the extracts with water and hexanes to separate components based on their hydrophilicity and hydrophobicity. nih.gov

Table 1: Conventional Solvents Used for Isothiocyanate Extraction

Solvent Typical Application Reference
Dichloromethane Extraction from homogenized plant material after hydrolysis nih.gov, mdpi.com
Chloroform General extraction of isothiocyanates mdpi.com
n-Hexane Defatting of seeds prior to primary extraction mdpi.com
Ethyl Acetate (B1210297) Extraction of isothiocyanates like sulforaphane nih.gov

In response to environmental concerns and the desire for more efficient processes, several non-conventional and eco-friendly extraction techniques have been developed. These methods often offer advantages such as reduced solvent consumption, shorter extraction times, and higher extraction yields compared to conventional techniques. mdpi.comresearchgate.net

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. mdpi.com This technique is advantageous as it avoids organic solvents and is effective for extracting volatile compounds. mdpi.com SFE has been shown to be more efficient than other methods like accelerated solvent extraction and ultrasound-assisted extraction for isolating isothiocyanates from certain plant materials. mdpi.com

Pressurized Fluid Extraction (PFE) , also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures and pressures. mdpi.comnih.gov This method is faster and requires less solvent than traditional processes. mdpi.com PFE with supercritical CO2 has been successfully used for the selective recovery of isothiocyanates from watercress. mdpi.com

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample, which can lead to higher extraction yields in a shorter time compared to conventional methods. mdpi.com Studies have shown that MAE can provide similar yields of sulforaphane using either dichloromethane or water as the solvent. mdpi.com

Ultrasound-Assisted Extraction (UAE) uses acoustic cavitation to disrupt cell walls and enhance solvent penetration, thereby improving extraction efficiency. researchgate.net

Table 2: Comparison of Non-Conventional Extraction Techniques for Isothiocyanates

Technique Principle Advantages Reference
Supercritical Fluid Extraction (SFE) Uses supercritical fluids (e.g., CO2) as solvents Avoids organic solvents, effective for volatile compounds mdpi.com
Pressurized Fluid Extraction (PFE/ASE) Uses solvents at high temperature and pressure Reduced solvent use and extraction time mdpi.com, nih.gov
Microwave-Assisted Extraction (MAE) Microwave energy heats solvent and sample Higher yield, reduced time mdpi.com
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cells Improved efficiency researchgate.net

Qualitative and Quantitative Determination Methods

Following extraction, various chromatographic techniques are employed for the separation, identification, and quantification of this compound.

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. nih.gov When coupled with a mass spectrometer (GC-MS), it allows for both the quantification and the definitive identification of the compound based on its mass spectrum. nih.govsigmaaldrich.com

This compound has been identified in the volatile components of wasabi paste using a thermal desorption device coupled with GC-MS. glsciences.com The analysis of various broccoli tissues has also been performed using GC-MS to determine the concentration of different isothiocyanates and their nitrile derivatives. mdpi.com For such analyses, specific GC-MS conditions, such as a low initial oven temperature (e.g., 35 °C) and a splitless injection mode, may be chosen to prevent the thermal degradation of volatile isothiocyanates. mdpi.com

The PubChem database lists GC-MS data for this compound, noting a top mass-to-charge ratio (m/z) peak at 41 and the second highest at 115, which corresponds to the molecular ion. nih.gov

Table 3: GC-MS Parameters for Isothiocyanate Analysis

Parameter Example Condition Purpose Reference
Injection Mode Splitless Prevents degradation of thermally sensitive analytes mdpi.com
Initial Oven Temp. 35 °C Minimizes conversion of ITCs to other compounds mdpi.com
Column Type InertCap Pure-WAX (60 m x 0.32 mm I.D., 0.50 µm df) Separation of volatile compounds glsciences.com
Carrier Gas Helium Mobile phase for carrying analytes through the column glsciences.com
Detection Mass Spectrometry (Scan m/z 15-450) Identification and quantification based on mass glsciences.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiocyanates. mdpi.com It is often coupled with ultraviolet (UV) or diode-array detectors (DAD) for quantification. nih.govmdpi.com For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov

A reverse-phase (RP) HPLC method has been described for the analysis of this compound using a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This method is scalable and can be used for preparative separation and pharmacokinetic studies. sielc.com However, the poor water solubility of many isothiocyanates can lead to their precipitation in aqueous mobile phases used in RP-LC, which can affect the accuracy of quantification. researchgate.net One study found that heating the HPLC column to 60°C significantly reduced the loss of injected isothiocyanates compared to analyses run at room temperature. researchgate.net

To overcome analytical challenges associated with isothiocyanates, such as their instability or lack of a strong chromophore for UV detection, pre-column derivatization techniques are often employed. mdpi.com Derivatization converts the analyte into a more stable or more easily detectable product prior to chromatographic analysis. mdpi.com

One common method involves the cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol. mdpi.com This reaction is highly selective for isothiocyanates and produces a derivative, 1,3-benzodithiole-2-thione, which can be determined spectrophotometrically or by HPLC. mdpi.com

Another approach is derivatization with mercaptoethanol, which improves separation and quantification in RP-LC by forming a more soluble derivative, thus preventing the precipitation of the isothiocyanate in the chromatographic system. researchgate.net A procedure has also been developed that involves derivatization with N-acetyl-L-cysteine (NAC) followed by HPLC analysis. mostwiedzy.pl The optimal conditions for this reaction were found to be 1 hour at 50°C. mostwiedzy.pl

Table 4: Pre-column Derivatization Reagents for Isothiocyanate Analysis

Derivatizing Agent Principle of Reaction Analytical Advantage Reference
1,2-Benzenedithiol Cyclocondensation reaction Forms a UV-active product, highly selective mdpi.com
Mercaptoethanol Forms a more soluble derivative Prevents precipitation in RP-LC, improves quantification researchgate.net
N-acetyl-L-cysteine (NAC) Forms a dithiocarbamate (B8719985) conjugate Allows for direct analysis by HPLC-DAD/MS mostwiedzy.pl

Spectroscopic Methods (e.g., FTIR, NMR, LC-MS)

The structural elucidation and quantification of this compound rely on several key spectroscopic techniques. These methods provide detailed information about the molecule's functional groups, atomic arrangement, and molecular weight, facilitating its identification and analysis in various matrices.

Fourier-Transform Infrared Spectroscopy (FTIR) FTIR spectroscopy is instrumental in identifying the characteristic functional groups of this compound, particularly the isothiocyanate group (-N=C=S). The presence of this group gives rise to a strong and distinct absorption band in the infrared spectrum. Analysis of this compound reveals a prominent peak corresponding to the asymmetric stretching vibration of the -N=C=S moiety. nih.gov

Technique Key Application for this compound Observed Spectral Features
FTIR Identification of the isothiocyanate functional groupStrong, characteristic absorption band for the -N=C=S asymmetric stretch.
NMR (¹H and ¹³C) Elucidation of the isobutyl carbon skeleton and confirmation of atomic connectivity.Distinct chemical shifts and coupling patterns corresponding to the isobutyl protons and carbons.
LC-MS Separation and sensitive detection/quantification, especially in complex mixtures.Provides molecular weight information (m/z) and fragmentation patterns for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for confirming the precise molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms. It shows distinct signals for the methyl (-CH₃) and methine (-CH) protons of the isobutyl group, as well as the methylene (B1212753) (-CH₂) protons adjacent to the isothiocyanate group. The splitting patterns and integration of these signals confirm the connectivity of the isobutyl structure. nih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, separate signals are observed for the methyl, methine, methylene, and the isothiocyanate (-N=C=S) carbons, further validating the molecular structure. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a highly sensitive and selective technique used for the separation, identification, and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is often used to separate the compound from other components in a sample. sielc.com The separated compound then enters the mass spectrometer, which provides information on its mass-to-charge ratio (m/z). nist.gov This technique is particularly valuable for its ability to detect the compound at low concentrations. Reverse-phase HPLC methods are commonly employed, often using mobile phases containing acetonitrile and water. sielc.com For applications compatible with mass spectrometry, volatile modifiers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com

Challenges in Analytical Determination (Instability, Absence of Chromophores)

The accurate analysis of this compound is complicated by several inherent chemical properties of the molecule.

Instability A significant challenge in the analytical determination of this compound is its chemical instability, particularly in certain solvents. nih.gov The compound is known to be less stable in aqueous environments and in alcohol-based solvents like methanol (B129727) and ethanol. nih.gov In the presence of water or alcohols, this compound can undergo rearrangement or degradation to form other compounds, such as thiocarbamates or disubstituted thioureas. nih.gov This instability can lead to inaccurate quantification and misinterpretation of analytical results. To mitigate this, solvents like acetonitrile, in which this compound exhibits greater stability, are preferred for extraction and analysis. nih.gov The temperature during sample processing is also a critical factor, as higher temperatures can accelerate degradation. nih.gov

Absence of Strong Chromophores Another analytical hurdle is the molecule's lack of a strong chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light. Many common analytical detection methods, such as UV-Vis spectroscopy, rely on the presence of a chromophore for sensitive detection and quantification. Because this compound does not absorb strongly in the UV-Vis range, these standard detection methods are often less effective, leading to poor sensitivity. This necessitates the use of more universal detection methods like mass spectrometry or derivatization techniques, where a chemical tag with a strong chromophore is added to the molecule to enhance its detectability. researchgate.net

Agricultural Applications of Isobutyl Isothiocyanate

Biofumigation and Soil-Borne Pathogen Control

Biofumigation is a sustainable agricultural practice that involves the incorporation of specific plants, particularly from the Brassicaceae family, into the soil to manage soil-borne pests and diseases. nih.goveuropa.eu The efficacy of this method lies in the release of biocidal compounds, primarily isothiocyanates, during the decomposition of the plant material. europa.euishs.org When plant tissues are damaged, glucosinolates come into contact with the enzyme myrosinase, leading to the production of isothiocyanates which are toxic to a wide range of soil-borne pathogens. europa.euoregonstate.edu

Isobutyl isothiocyanate, as an aliphatic isothiocyanate, contributes to the biofumigant properties of certain Brassica species. Research has demonstrated that different isothiocyanates exhibit varying levels of effectiveness against specific pathogens. nih.govfrontiersin.org For instance, studies have shown that butyl isothiocyanate can be more suppressive to soil bacterial populations than other isothiocyanates. frontiersin.orgnih.gov The application of isothiocyanates can lead to a reduction in the populations of pathogenic fungi and bacteria, thereby promoting a healthier soil environment for crop growth. missouri.edu The process of biofumigation can be considered a natural alternative to synthetic chemical fumigants, offering a more environmentally friendly approach to managing soil-borne diseases. europa.eu

Table 1: Effect of Different Isothiocyanates on Soil Microbial Populations

Isothiocyanate TypeEffect on Fungal PopulationsEffect on Bacterial PopulationsReference
Allyl ITCTemporarily decreasedLess impacted, transient increase in Firmicutes frontiersin.orgnih.gov
Butyl ITCIndirectly increased due to less bacterial competitionInitially suppressed, then significantly higher numbers frontiersin.orgnih.gov
Phenyl ITCNot significantly impactedNot significantly impacted nih.gov
Benzyl (B1604629) ITCNot significantly impactedNot significantly impacted nih.gov

Pesticidal and Nematicidal Properties

This compound has demonstrated notable pesticidal and nematicidal properties, making it a valuable compound in integrated pest management strategies. chemimpex.com Isothiocyanates, in general, are recognized for their biocidal activity against a variety of agricultural pests, including insects and nematodes. nih.govresearchgate.net

The nematicidal activity of isothiocyanates is of particular importance due to the significant crop losses caused by plant-parasitic nematodes. Research has shown that various isothiocyanates can effectively paralyze and kill nematodes. For example, a study on the nematicidal activity of different isothiocyanates against Meloidogyne incognita revealed that the structural characteristics of the isothiocyanate molecule, such as the presence of a double bond, can significantly influence its efficacy. nih.gov While specific data on this compound's nematicidal activity is part of broader studies, the known effects of aliphatic isothiocyanates suggest its potential in nematode control. The mechanism of action is believed to involve the disruption of essential physiological processes in the nematodes. nih.gov

Inhibition of Plant Pathogenesis

This compound plays a role in the inhibition of plant pathogenesis through its direct toxic effects on pathogenic microorganisms. chemimpex.com The antifungal properties of isothiocyanates have been widely studied, with research indicating their ability to inhibit the growth and development of various fungal pathogens. nih.govnih.gov

The mechanism by which isothiocyanates inhibit fungal growth involves the disruption of cellular processes. researchgate.net For instance, butyl isothiocyanate has been shown to exhibit antifungal and anti-biofilm activity against Candida albicans by targeting cell membrane integrity, cell cycle progression, and inducing oxidative stress. nih.gov While this study focuses on a human pathogen, the fundamental mechanisms are likely applicable to plant pathogenic fungi as well. The volatile nature of isothiocyanates also allows them to act as fumigants, inhibiting spore germination and mycelial growth of pathogens on plant surfaces and in the soil. nih.gov

Impact on Soil Microbial Composition

The application of this compound in the soil has a significant impact on the composition of microbial communities. frontiersin.orgnih.gov The introduction of isothiocyanates through biofumigation or direct application can lead to shifts in the balance of different microbial groups, which can have both direct and indirect effects on plant health. frontiersin.orgnih.gov

Table 2: Differential Impact of Isothiocyanates on Soil Microbial Communities

IsothiocyanatePrimary Target Microbial GroupObserved EffectReference
Butyl IsothiocyanateBacteriaInitial suppression of bacteria, leading to a subsequent increase in fungi. frontiersin.orgnih.gov
Allyl IsothiocyanateFungiSignificant reduction in fungal populations. frontiersin.orgnih.gov
Aromatic ITCs (Benzyl, Phenyl)Both Fungi and BacteriaLess impact on overall population levels compared to aliphatic ITCs. nih.gov

Preservation of Agricultural Products (e.g., Grains, Fruits)

The antimicrobial properties of this compound make it a candidate for the preservation of agricultural products, helping to extend their shelf life by inhibiting the growth of spoilage microorganisms. chemimpex.comresearchgate.net Isothiocyanates are generally regarded as safe (GRAS) for contact with food products, which supports their potential use as natural food preservatives. researchgate.netfoodandnutritionjournal.org

The volatile nature of isothiocyanates allows for their use as fumigants to control postharvest diseases in fruits and vegetables. mdpi.comnih.gov For example, studies have shown that other isothiocyanates, such as allyl isothiocyanate and benzyl isothiocyanate, can effectively control postharvest gray mold on strawberries. researchgate.net Isoamyl isothiocyanate has also been shown to preserve the postharvest quality of mushrooms by maintaining tissue integrity and reducing microbial spoilage. mdpi.com While specific research on this compound for grain and fruit preservation is less extensive, its known antimicrobial properties suggest it could be effective in controlling a range of foodborne microorganisms. chemimpex.comresearchgate.net

Allelopathic Activity

Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of chemical compounds into the environment. nih.gov Isothiocyanates are known to possess allelopathic properties, with the ability to inhibit the germination and growth of other plants, including weeds. mdpi.com This makes them potential candidates for development as bioherbicides.

The allelopathic effects of isothiocyanates are attributed to their phytotoxicity. mdpi.com Studies on various isothiocyanates have demonstrated their inhibitory effects on the seed germination and seedling growth of different weed species. mssoy.org For instance, research on allyl isothiocyanate has shown that it can significantly inhibit the growth of seedlings of certain cereal crops, indicating its potent allelopathic nature. uoradea.ro While specific studies focusing solely on the allelopathic activity of this compound are limited, its structural similarity to other allelopathic isothiocyanates suggests it likely possesses similar properties. The effectiveness of isothiocyanates as allelochemicals is dependent on their concentration, with lower concentrations sometimes showing stimulatory effects. uoradea.ro

Innovative Delivery Systems (e.g., Microemulsions, Hydrogels)

To enhance the efficacy and practical application of this compound in agriculture, innovative delivery systems such as microemulsions and hydrogels are being explored. nih.gov These systems aim to address challenges associated with the volatility and poor water solubility of isothiocyanates, allowing for a more controlled and sustained release of the active compound. nih.govchalcogen.ro

Microemulsions are stable mixtures of oil, water, and surfactants that can encapsulate lipophilic compounds like isothiocyanates, facilitating their dispersion in aqueous environments. nih.gov This is particularly useful for soil applications where uniform distribution is crucial for effective pest and pathogen control.

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. mdpi.comnih.gov They can be loaded with active ingredients like isothiocyanates and serve as a carrier for their controlled release. ucp.pt Recent research has focused on developing biocompatible and biodegradable hydrogels from natural polymers such as alginate and carboxymethyl cellulose for the delivery of isothiocyanate-based microemulsions. nih.gov These hydrogel beads can be applied to the soil, where they gradually release the isothiocyanate, providing prolonged protection against soil-borne pathogens and pests. nih.govnih.gov The use of such controlled-release systems can improve the efficiency of this compound, reduce the required application rates, and minimize potential environmental impacts. researchgate.net

Environmental and Toxicological Considerations in Research

Biodegradability and Environmental Fate

Information specific to the biodegradability and environmental fate of isobutyl isothiocyanate is limited in readily available literature. However, general toxicological information suggests that the substance is not expected to be hazardous to the environment. One safety data sheet indicates that it contains no substances known to be not degradable in waste water treatment plants thermofisher.com.

Toxicity Mechanisms in Experimental Models

Isothiocyanates, including this compound, are reactive electrophilic compounds mdpi.comfrontiersin.org. Their toxicity is linked to the highly reactive -N=C=S functional group. The central carbon atom is electron-deficient, making it a target for nucleophilic attack by molecules with electron-rich centers, such as those containing thiol groups (e.g., glutathione (B108866) and cysteine residues in proteins) mdpi.comresearchgate.net.

In experimental models, the primary mechanisms of toxicity involve:

Covalent Binding to Proteins: Isothiocyanates can covalently bind to sulfhydryl groups of cysteine residues in proteins frontiersin.orgresearchgate.net. This can disrupt the protein's tertiary structure and inactivate enzymes, leading to cellular dysfunction researchgate.net.

Depletion of Glutathione: A key mechanism is the reaction with glutathione (GSH), a major cellular antioxidant mdpi.comnih.govfrontiersin.org. This conjugation, often catalyzed by glutathione S-transferases (GSTs), depletes cellular GSH stores nih.gov. The depletion of GSH can lead to a breakdown of the cellular redox potential and an increase in reactive oxygen species (ROS), causing oxidative stress mdpi.comnih.gov.

Induction of Apoptosis: Excessive ROS and oxidative damage, particularly to mitochondria, can trigger programmed cell death, or apoptosis mdpi.comnih.gov. In various cancer cell lines, isothiocyanates have been shown to induce apoptosis through mitochondria-dependent pathways, involving the release of cytochrome c and the activation of caspases nih.gov. For example, phenethyl isothiocyanate (PEITC) and allyl isothiocyanate (AITC) have been shown to induce apoptosis in leukemia cells through a caspase-8 and caspase-3 dependent mechanism nih.gov.

Cell Cycle Arrest: Isothiocyanates can inhibit cancer cell growth by causing cell cycle arrest at different phases, depending on the specific compound and cell line nih.gov. For instance, sulforaphane (B1684495) has been observed to cause G2/M-phase arrest in multiple cancer cell lines nih.gov.

These mechanisms highlight how isothiocyanates can exert cytotoxic effects, which are extensively studied for their potential chemopreventive and antitumor activities nih.gov.

Safety and Toxicological Profile (e.g., Irritation, Allergic Reactions, Organ System Harm)

The toxicological profile of this compound, primarily derived from safety data sheets, indicates it is a hazardous substance with potential for causing significant irritation, allergic reactions, and organ system harm.

Key Toxicological Hazards of this compound

Hazard Type Description GHS Classification Source(s)
Acute Toxicity Toxic or harmful if swallowed. Harmful in contact with skin or if inhaled. Acute Oral Toxicity: Category 3 or 4. Acute Dermal/Inhalation Toxicity: Category 4. angenechemical.com
Skin Corrosion/Irritation Causes severe skin burns and irritation. Category 1B or 2. thermofisher.comangenechemical.com
Eye Damage/Irritation Causes serious eye damage and irritation. It is a lachrymator, a substance that induces tearing. Category 1 or 2A. thermofisher.comangenechemical.com
Respiratory Effects May cause respiratory irritation. Vapors can be harmful if inhaled. Specific target organ toxicity - single exposure: Category 3. angenechemical.com

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitization). | Respiratory sensitization: Category 1. | |

In experimental animals, short-term toxicity studies of allyl isothiocyanate (AITC) indicated a thickening in the mucosal surface of the stomach and urinary bladder wall in male rats and mice mdpi.com. However, AITC did not show significant developmental toxicity in pregnant rabbits, rats, and hamsters at certain oral doses, though it could be fetotoxic to mice at higher doses mdpi.com.

Drug Interactions

Isothiocyanates have the potential to interact with various drugs, primarily by modulating the activity of drug-metabolizing enzymes. While no specific drug interactions are known for this compound itself, the broader class of compounds, especially sulforaphane, has been studied for these effects oregonstate.edunih.gov.

The mechanisms for these interactions include:

Inhibition of Phase I Enzymes: Isothiocyanates can inhibit various isoforms of the cytochrome P450 (CYP) family of enzymes oregonstate.edu. These enzymes are crucial for the metabolism of a wide range of drugs. Inhibition of CYPs could lead to increased bioavailability and potential toxicity of drugs that are substrates for these enzymes oregonstate.edu.

Induction of Phase II Enzymes: Isothiocyanates are potent inducers of phase II detoxification enzymes, such as glutathione S-transferases (GSTs) nih.govnih.gov. This is largely mediated through the activation of the Nrf2 transcription factor oregonstate.edufrontiersin.org. By inducing these enzymes, isothiocyanates can enhance the detoxification and elimination of certain drugs and carcinogens oregonstate.edunih.gov.

Modulation of Drug Transporters: The metabolism of isothiocyanates involves conjugation with glutathione, and these conjugates are expelled from cells by transporter proteins like multidrug resistance proteins (MRPs) nih.gov. Isothiocyanates could potentially compete with other drugs for these transporters, affecting their disposition.

These interactions could have significant pharmacological implications. For example, by modulating drug metabolism, isothiocyanates might sensitize cancer cells to anticancer drugs, potentially enhancing their therapeutic efficacy or reducing toxicity oregonstate.edufrontiersin.org. However, these potential benefits have not been sufficiently explored in human clinical trials oregonstate.edu.

Considerations for In Vivo and Clinical Studies

The translation of in vitro findings on this compound and related compounds to in vivo and clinical settings requires careful consideration of several factors.

Dose-Response Relationship: Isothiocyanates may exhibit a biphasic dose-response, also known as a hormetic effect, where low doses might stimulate cell growth while higher doses are inhibitory frontiersin.org. This necessitates careful dose-finding studies to determine the optimal therapeutic window.

Bioavailability and Metabolism: Upon absorption, isothiocyanates are rapidly metabolized, primarily through the mercapturic acid pathway, before being excreted oregonstate.edu. The bioavailability can be variable and is influenced by food processing and preparation methods oregonstate.edu. Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion—of this compound is crucial for designing effective clinical trials frontiersin.org.

Molecular Target Validation: While many cellular pathways are affected by isothiocyanates, identifying the specific molecular targets is essential for rational drug design and understanding their precise mechanism of action nih.govresearchgate.net. Future research should focus on in-depth mechanistic studies and molecular target screening nih.gov.

Synergistic Effects: Preclinical evidence suggests that isothiocyanates like sulforaphane can act synergistically with existing anticancer drugs, potentially enhancing their effectiveness and mitigating chemoresistance frontiersin.org. Exploring these combination therapies in clinical trials is a promising area of research frontiersin.org.

Safety Profile in Humans: While preclinical toxicology provides initial safety data, human trials are necessary to fully characterize the safety profile, including potential adverse effects and drug interactions in diverse populations frontiersin.org.

Future research should prioritize well-designed in vivo animal experiments and, subsequently, human clinical trials to validate the therapeutic efficacy and safety of isothiocyanates nih.govfrontiersin.org.

Future Research Directions and Translational Perspectives

Elucidation of Nuanced Molecular Mechanisms

A primary avenue for future research lies in the detailed elucidation of the nuanced molecular mechanisms underpinning the biological effects of isobutyl isothiocyanate. While the broader family of isothiocyanates is known to induce apoptosis and generate reactive oxygen species (ROS) in cancer cells, the specific pathways modulated by the isobutyl variant are not yet fully understood. nih.govnih.gov

The generation of ROS is a common mechanism by which many isothiocyanates exert their anticancer effects. nih.gov For instance, benzyl (B1604629) isothiocyanate (BITC) has been shown to induce dose-dependent ROS generation in human prostate cancer cells. nih.gov This increase in intracellular ROS can disrupt mitochondrial function and activate apoptotic pathways. nih.gov Future studies should investigate whether this compound similarly induces ROS production and explore the specific cellular machinery involved. Techniques such as flow cytometry with fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) can be employed to quantify ROS levels in various cell lines upon exposure to this compound. mdpi.com

Furthermore, the apoptotic signaling cascades triggered by this compound require detailed investigation. Isothiocyanates can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govmdpi.com Research on BITC has demonstrated its ability to activate both procaspase-8 and -9, key initiators of the extrinsic and intrinsic pathways, respectively. nih.gov The potential of this compound to phosphorylate anti-apoptotic proteins like Bcl-xL, thereby inactivating them and promoting cell death, is another critical area for exploration. nih.gov Understanding these intricate signaling networks will be crucial for identifying specific cancer types or other diseases where this compound-based therapies might be most effective.

Development of Novel this compound Derivatives

The synthesis of novel derivatives of this compound presents a promising strategy for enhancing its therapeutic potential and tailoring its activity for specific applications. The chemical structure of isothiocyanates can be modified to improve their stability, bioavailability, and target specificity. nih.gov

One approach involves the synthesis of isothiocyanate analogs derived from amino acids. For example, isothiocyanate analogs of L-leucine, which contains an isobutyl group, have been synthesized with satisfactory yields. mdpi.com Such derivatives could exhibit altered biological activities and pharmacokinetic profiles. The synthesis of a variety of alkyl and aryl isothiocyanates, as well as derivatives from esters of natural and unnatural amino acids, has been achieved in one-pot, two-step procedures, offering a versatile platform for creating a library of this compound derivatives for biological screening. mdpi.com

The development of synthetic analogs also allows for the investigation of structure-activity relationships. By systematically modifying the isobutyl side chain, researchers can identify key structural features that contribute to the compound's biological activity. nih.gov This knowledge can guide the rational design of more potent and selective isothiocyanate-based agents for therapeutic use. For instance, studies on other isothiocyanates have shown that even subtle changes in the chemical structure can have a profound effect on their activity and mechanism of action. nih.gov

Optimized Delivery Systems for Targeted Action

A significant challenge in the therapeutic application of isothiocyanates is their poor water solubility and potential instability, which can limit their bioavailability. mdpi.com The development of optimized delivery systems is therefore essential for translating the potential of this compound into effective clinical applications.

Nano-vesicle delivery systems, such as liposomes and nanoemulsions, offer a promising approach to overcome these challenges. For instance, isopropyl isothiocyanate, a structurally related compound, has been successfully encapsulated in nano-vesicles, leading to improved solubility and stability. mdpi.com Chitosan-coated lipid vesicles have also been shown to enhance the absorption of encapsulated compounds. mdpi.com Similar strategies could be applied to this compound to improve its delivery to target tissues.

Liposomal formulations can be particularly advantageous for cancer therapy. Studies have shown that co-encapsulating isothiocyanates like phenethyl isothiocyanate with conventional chemotherapy drugs in liposomes can enhance their therapeutic efficacy. nih.gov These nanoparticle-based systems can improve drug circulation time and promote accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov Future research should focus on developing and characterizing similar nano-delivery systems for this compound, evaluating their drug release profiles, and assessing their efficacy in preclinical models.

Table 1: Potential Nano-Vesicle Delivery Systems for this compound

Delivery SystemPotential AdvantagesKey Research Focus
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, potential for targeted delivery.Formulation stability, drug loading and release kinetics, in vivo efficacy and biodistribution.
Nanoemulsions High drug-loading capacity, enhanced solubility and permeability, good colloidal stability.Optimization of formulation, long-term stability, cellular uptake and cytotoxicity studies.
Chitosan-Coated Vesicles Enhanced mucoadhesion and paracellular absorption, increased circulation time.Coating efficiency, in vitro permeation studies, assessment of bioavailability.

Preclinical and Clinical Studies for Therapeutic Applications

While preclinical studies have provided compelling evidence for the cancer-protective role of various dietary isothiocyanates, specific research on this compound is still in its early stages. nih.gov Future efforts must include rigorous preclinical evaluation of this compound and its novel derivatives in relevant animal models of disease.

Initial preclinical studies should aim to establish the efficacy of this compound in various cancer models. mdpi.com These studies would involve assessing its ability to inhibit tumor growth, induce apoptosis, and prevent metastasis. nih.gov It will also be important to investigate its potential synergistic effects when used in combination with existing chemotherapeutic agents.

Following promising preclinical results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans. These trials could initially focus on its potential as a chemopreventive agent in high-risk populations or as an adjunct to standard cancer therapies. nih.gov Given the complexity of isothiocyanate biology, clinical studies will need to carefully consider dosing, formulation, and patient selection to maximize the potential for positive outcomes.

Integration into Sustainable Agricultural Practices

Beyond its potential therapeutic applications, this compound holds promise for integration into sustainable agricultural practices as a natural pesticide. chemimpex.com Its inherent antimicrobial and nematicidal properties make it a valuable tool for managing soil-borne pests and diseases. chemimpex.comnih.gov

Biofumigation is an agricultural practice that involves incorporating plants from the Brassicaceae family into the soil. mdpi.com The breakdown of glucosinolates in these plants releases isothiocyanates, which act as natural fumigants to suppress pests and pathogens. nih.gov While many Brassica species release a mixture of isothiocyanates, the targeted use of plants rich in the precursor to this compound could provide a more specific and effective biofumigation strategy.

Research has shown that this compound exhibits nematicidal activity against root-knot nematodes, a significant agricultural pest. nih.gov Further studies are needed to optimize the conditions for its release and efficacy in different soil types and cropping systems. nih.gov This includes determining the optimal growth stage for biofumigant crops to maximize isothiocyanate release and evaluating the impact of environmental factors such as soil moisture and temperature. nih.govudel.edu The development of formulations containing this compound for direct application to soil could also represent a viable and environmentally friendly alternative to synthetic chemical pesticides. chemimpex.com

Q & A

Q. What are the standard synthetic routes for producing isobutyl isothiocyanate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution using isobutyl halides and thiocyanate salts. Key factors include solvent polarity (e.g., acetone vs. ethanol), temperature control (40–60°C), and stoichiometric ratios to minimize side reactions like hydrolysis . Characterization via GC-MS or NMR is critical to confirm purity, with retention indices and spectral matching against databases .

Q. How does the isobutyl group’s structure affect the compound’s reactivity compared to other alkyl isothiocyanates?

The branched isobutyl group introduces steric hindrance, reducing nucleophilic attack rates compared to linear analogs (e.g., methyl or ethyl isothiocyanates). Computational studies (DFT) can model this effect by analyzing electron density distributions and transition-state geometries . Experimental validation involves kinetic studies under controlled conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, fume hoods, and chemical-resistant aprons is mandatory. Storage should avoid contact with oxidizing agents, and spills require neutralization with alkaline solutions (e.g., 10% sodium bicarbonate) . Risk assessments must address acute toxicity (oral LD50 ~300 mg/kg in rodents) and volatility-driven inhalation risks .

Advanced Research Questions

Q. How can time-resolved GC analysis resolve contradictions in reported rearrangement mechanisms of isothiocyanates?

Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) require time-resolved GC to track intermediate species. For example, in 2-chloro-2-propenyl isothiocyanate studies, Gibbs free energy calculations from GC retention times identified rate-determining steps, clarifying the dominance of carbocation intermediates . Replicate experiments with deuterated analogs or isotopic labeling can validate findings .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., logP, polar surface area) with antimicrobial or anticancer activity. Validation requires cross-referencing with in vitro assays, such as MIC (minimum inhibitory concentration) tests against E. coli or MTT assays on cancer cell lines .

Q. How do solvent effects and pH influence the stability of this compound in biological assays?

Aqueous stability is pH-dependent: acidic conditions (pH < 4) accelerate hydrolysis to isobutylamine and COS, while neutral/basic buffers extend stability. Solvents like DMSO enhance solubility but may interfere with UV-Vis quantification. Methodological optimization involves HPLC-UV monitoring of degradation kinetics under varying pH and solvent systems .

Q. What experimental designs address data variability in thermal degradation studies of this compound?

Controlled pyrolysis setups with inline FTIR or GC-TCD can track volatile byproducts. Statistical tools (ANOVA) identify significant variables (e.g., temperature ramping rates). Replicates (n ≥ 5) and calibration with certified reference materials reduce uncertainty .

Methodological Guidance

  • Contradiction Resolution : When conflicting data arise (e.g., divergent kinetic rates), apply the FLOAT method:

    • F ocus on primary variables (e.g., temperature, catalyst).
    • L ink hypotheses to observable outcomes (e.g., product ratios).
    • O rganize data into comparative tables.
    • A ssess reproducibility via independent replication.
    • T est alternative models (e.g., Arrhenius vs. Eyring plots) .
  • Data Interpretation : Use software (e.g., OriginLab, Python’s SciPy) for regression analysis and error propagation. Report uncertainties as ± 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.